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2,3-Diamino-4,5,6-trimethylpyridine Documentation Hub

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  • Product: 2,3-Diamino-4,5,6-trimethylpyridine
  • CAS: 98427-08-8

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Utility of 2,3-Diamino-4,5,6-trimethylpyridine (CAS 98427-08-8)

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors, GPCR modulators, and proton pump inhibitors heavily relies on privileged heteroaromatic scaffolds. 2,3-Diamino-4,5,6-trim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors, GPCR modulators, and proton pump inhibitors heavily relies on privileged heteroaromatic scaffolds. 2,3-Diamino-4,5,6-trimethylpyridine (CAS 98427-08-8) represents a highly specialized, electron-rich building block. Unlike unsubstituted 2,3-diaminopyridine, the incorporation of three methyl groups at the 4, 5, and 6 positions fundamentally alters the electronic landscape and steric profile of the molecule. This whitepaper provides an in-depth technical analysis of its physical properties, self-validating synthetic workflows, and its strategic application in generating imidazo[4,5- b ]pyridine pharmacophores.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of CAS 98427-08-8 is critical for optimizing reaction conditions and downstream purification. The three methyl groups exert a strong positive inductive effect (+I), which increases the electron density of the pyridine ring. This elevates the pKa of the pyridine nitrogen and enhances the nucleophilicity of the amino groups, making the scaffold highly reactive but also susceptible to oxidative degradation.

Quantitative Data Summary
PropertyValueCausality / Synthetic Implication
CAS Number 98427-08-8Unique identifier for regulatory tracking.
Molecular Formula C₈H₁₃N₃Highly substituted heteroaromatic system.
Molecular Weight 151.21 g/mol Low molecular weight makes it an ideal starting fragment for Fragment-Based Drug Discovery (FBDD).
Boiling Point 330.2 ± 37.0 °C (Predicted)High boiling point reflects strong intermolecular hydrogen bonding from the adjacent primary amino groups [1].
Flash Point 179.8 ± 13.7 °C (Predicted)Requires standard combustible solid safety protocols during high-temperature scale-up [1].
Solubility Profile Soluble in DMF, DMSO, MeOH; Insoluble in H₂OThe lipophilic trimethyl core limits aqueous solubility, necessitating polar organic solvents for homogeneous reactions[3].

Field-Proven Insight: Because of the elevated electron density, this diamine is prone to air oxidation, often degrading from a pale crystalline solid to a dark brown tar if left exposed. Always store under an inert argon atmosphere and use degassed solvents during handling.

Synthetic Methodologies: A Self-Validating Protocol

The de novo synthesis of 2,3-diamino-4,5,6-trimethylpyridine typically proceeds via the nitration of 4,5,6-trimethylpyridin-2-amine, followed by the catalytic reduction of the resulting 3-nitro intermediate. Below is a rigorously optimized, step-by-step methodology for the critical reduction step, designed with built-in validation checkpoints to ensure reproducibility [2].

Protocol: Catalytic Hydrogenation of 4,5,6-Trimethyl-3-nitropyridin-2-amine

Objective: Selectively reduce the nitro group to a primary amine without saturating the electron-rich pyridine ring or inducing hydrodeamination.

  • Step 1: Substrate Solubilization Dissolve 50.0 mmol of 4,5,6-trimethyl-3-nitropyridin-2-amine in 150 mL of anhydrous methanol. Causality: Methanol is selected over non-polar solvents because it effectively solubilizes the polar nitro-amine intermediate while providing a protic environment that accelerates the catalytic hydrogen transfer mechanism on the palladium surface.

  • Step 2: Catalyst Introduction Carefully add 5 mol% of 10% Palladium on Carbon (Pd/C) under a steady stream of nitrogen. Causality: Pd/C is highly efficient for nitro reduction. Limiting the loading to 5 mol% prevents the potential side reaction of deamination that can occur on highly substituted aromatic rings under aggressive hydrogenation.

  • Step 3: Hydrogenation & Self-Validation Purge the Parr reactor three times with N₂, followed by three purges with H₂. Pressurize to 35 psi H₂ and stir vigorously at 25 °C. Validation Checkpoint: After 4 hours, pull a 50 µL aliquot, dilute in methanol, and analyze via TLC (Eluent: 9:1 DCM:MeOH). The complete disappearance of the yellow nitro spot ( Rf​ ~0.7) and the emergence of a highly polar, UV-active diamine spot ( Rf​ ~0.2) validates complete reduction. Do not proceed until the starting material is entirely consumed.

  • Step 4: Catalyst Filtration Filter the reaction mixture through a tightly packed pad of Celite under an inert atmosphere. Wash the pad with 50 mL of hot methanol. Causality: Pyrophoric Pd/C poses a severe fire risk when exposed to air in the presence of methanol vapors. Celite ensures fine catalyst particulates are trapped, ensuring the safety of the operator and the purity of the product.

  • Step 5: Isolation Concentrate the filtrate under reduced pressure and recrystallize the crude residue from ethyl acetate/hexanes to afford 2,3-diamino-4,5,6-trimethylpyridine as pale needles.

SynthesisWorkflow A 4,5,6-Trimethyl- pyridin-2-amine B Nitration (HNO3/H2SO4) A->B C 3-Nitro Intermediate B->C D Reduction (H2, Pd/C) C->D E 2,3-Diamino-4,5,6- trimethylpyridine (CAS 98427-08-8) D->E

Synthetic workflow for 2,3-Diamino-4,5,6-trimethylpyridine via nitration and reduction.

Applications in Drug Design: The Imidazopyridine Pharmacophore

The primary utility of CAS 98427-08-8 lies in its ability to undergo cyclocondensation with carboxylic acids, aldehydes, or orthoesters to form 4,5,6-trimethylimidazo[4,5- b ]pyridines .

Mechanistic Advantage of the Trimethyl Substitution

In standard drug design, unsubstituted imidazo[4,5- b ]pyridines are utilized as bioisosteres for purines and benzimidazoles. However, incorporating the 4,5,6-trimethyl variant offers three distinct pharmacological advantages:

  • Enhanced Lipophilicity (LogP): The three methyl groups significantly increase the lipophilicity of the scaffold, improving blood-brain barrier (BBB) penetration for CNS targets (e.g., GABA-A receptor modulators).

  • Steric Shielding: The methyl group at the 6-position blocks metabolic oxidation at a common vulnerability site on the pyridine ring, thereby increasing the in vivo half-life of the resulting drug candidate.

  • Kinase Pocket Occupancy: In oncology, purine bioisosteres must fit snugly into the ATP-binding pocket of kinases. The trimethyl substitution provides critical van der Waals interactions with hydrophobic residues deep within the hinge region.

Applications Core 2,3-Diamino-4,5,6-trimethylpyridine (Electron-Rich Scaffold) Sub1 Imidazo[4,5-b]pyridine Formation Core->Sub1 Sub2 Pyrido[2,3-b]pyrazine Formation Core->Sub2 App1 Purine Bioisosteres (Kinase Inhibitors) Sub1->App1 App2 GABA-A Receptor Modulators Sub1->App2 App3 Proton Pump Inhibitors Sub1->App3 Sub2->App1

Pharmacological applications of the 2,3-diaminopyridine scaffold in drug discovery.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured CAS 98427-08-8, rigorous analytical characterization is mandatory before downstream application.

  • Nuclear Magnetic Resonance (¹H-NMR): Because positions 4, 5, and 6 are fully substituted, the aromatic region (7.0–9.0 ppm) will be entirely devoid of proton signals. The spectrum will uniquely display three distinct singlet peaks integrating for 3 protons each in the aliphatic region (approx. 2.1–2.5 ppm), corresponding to the methyl groups. Two broad singlets integrating for 2 protons each will appear between 4.0–5.5 ppm, corresponding to the primary amines.

  • Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should yield a definitive [M+H]+ molecular ion peak at m/z 152.118, confirming the exact mass of the trimethylated diamine.

References

  • Organic Syntheses. "2,3-Diaminopyridine Synthesis Procedure." Organic Syntheses, Coll. Vol. 5, p.346 (1973).[Link]

Exploratory

Introduction: A Data-Driven Approach to Safety for a Novel Pyridine Derivative

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of 2,3-Diamino-4,5,6-trimethylpyridine 2,3-Diamino-4,5,6-trimethylpyridine is a substituted pyridine derivative with potential applications in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of 2,3-Diamino-4,5,6-trimethylpyridine

2,3-Diamino-4,5,6-trimethylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As with any novel chemical entity, a thorough understanding of its toxicological profile and safe handling procedures is paramount for the protection of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available toxicological data and a detailed Material Safety Data Sheet (MSDS) framework for this compound.

It is important to note that, as a relatively novel compound, direct and extensive toxicological studies on 2,3-Diamino-4,5,6-trimethylpyridine are limited. Therefore, this guide employs a scientifically accepted "read-across" approach. This methodology utilizes data from structurally similar compounds, primarily 2,3-toluenediamine (2,3-TDA) and other toluenediamine isomers, to infer the potential hazards of the target compound. The structural similarity between these compounds allows for a reasonable estimation of toxicological endpoints. All data derived from analogue compounds will be clearly identified.

Part 1: Inferred Toxicological Profile

The toxicological profile of 2,3-Diamino-4,5,6-trimethylpyridine is extrapolated from data on its non-methylated analogue, 2,3-toluenediamine (2,3-TDA), and related isomers.

Acute Toxicity

There is evidence to suggest that 2,3-Diamino-4,5,6-trimethylpyridine may be harmful if swallowed or in contact with skin.

  • Oral: The oral median lethal dose (LD50) for 2,3-TDA in rats has been determined to be approximately 812 mg/kg of body weight.[1] Clinical signs observed in animal studies after exposure to a commercial TDA mixture included decreased locomotor activity, ptosis (drooping of the eyelid), piloerection, and, at higher doses, death.[1] Necropsies revealed congestion in the lungs and abdominal viscera, mottled livers, and effects on the stomach and intestines.[1]

  • Dermal: The dermal LD50 for 2,3-TDA in rabbits is 1120 mg/kg of body weight.[1]

Skin and Eye Irritation

Based on studies with commercial TDA mixtures, 2,3-Diamino-4,5,6-trimethylpyridine is expected to be a mild to slight skin and eye irritant.[1]

  • Skin: Mild to slight skin irritation is anticipated following exposure.[1]

  • Eyes: Mild to slight eye irritation has been observed with exposure to analogous compounds.[1]

Sensitization

Diaminotoluenes as a class are known to be potential skin sensitizers. Therefore, it is prudent to consider 2,3-Diamino-4,5,6-trimethylpyridine as a potential skin sensitizer.

Carcinogenicity and Genotoxicity

There are indications that TDA isomers may have carcinogenic potential.

  • Carcinogenicity: Local sarcomas were observed in rats after subcutaneous application of 25 mg/kg body weight/day of 2,3-TDA over a two-year period.[1] While comprehensive carcinogenicity data for the trimethylated pyridine derivative is not available, the data on 2,3-TDA suggests a potential carcinogenic risk.[1]

  • Genotoxicity: Data for 3,4-TDA and commercial TDA mixtures indicate that these chemicals are genotoxic.

Reproductive and Developmental Toxicity

Direct studies on the reproductive toxicity of 2,3-Diamino-4,5,6-trimethylpyridine are not available. However, data from the close structural analogue, 2,4-TDA, showed severe testicular atrophy in rats at a dose of 28 mg/kg body weight/day in a 15-month study.[1] This suggests that compounds in this class may have adverse effects on fertility.[1]

Summary of Toxicological Data (from Analogues)
Toxicological EndpointSpeciesRouteValueClassificationSource
Acute Oral Toxicity RatOralLD50 = 812 mg/kg bwHarmful if swallowed[1]
Acute Dermal Toxicity RabbitDermalLD50 = 1120 mg/kg bwHarmful in contact with skin[1]
Skin Irritation RabbitDermal-Mild/slight irritant[1]
Eye Irritation -Ocular-Mild/slight irritant[1]
Carcinogenicity RatSubcutaneous-Potential carcinogen[1]
Reproductive Toxicity RatOral-Potential for testicular atrophy[1]

Part 2: Material Safety Data Sheet (MSDS) Core Concepts

This section outlines the essential safety information for 2,3-Diamino-4,5,6-trimethylpyridine, based on the inferred toxicological profile.

Hazard Identification
  • GHS Classification (Inferred):

    • Acute Toxicity, Oral (Category 4)

    • Acute Toxicity, Dermal (Category 4)

    • Skin Irritation (Category 3)

    • Eye Irritation (Category 2B)

    • Skin Sensitization (Category 1)

    • Carcinogenicity (Category 2)

    • Reproductive Toxicity (Category 2)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H316: Causes mild skin irritation.

    • H317: May cause an allergic skin reaction.

    • H320: Causes eye irritation.

    • H351: Suspected of causing cancer.

    • H361: Suspected of damaging fertility or the unborn child.

  • Precautionary Statements:

    • P201: Obtain special instructions before use.

    • P202: Do not handle until all safety precautions have been read and understood.

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

    • P308+P313: IF exposed or concerned: Get medical advice/attention.

    • P405: Store locked up.

    • P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

First-Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards Arising from the Substance or Mixture: Carbon oxides, Nitrogen oxides (NOx).

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Handling and Storage
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6]

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place.[6] Store under inert gas.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[6]

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Part 3: Experimental Workflows and Visualizations

Read-Across Approach for Toxicity Assessment

The following diagram illustrates the read-across methodology used to establish the toxicity profile for 2,3-Diamino-4,5,6-trimethylpyridine.

Read-Across Workflow cluster_source Source Compounds (Data Available) cluster_target Target Compound (Data Gap) cluster_endpoints Toxicological Endpoints TDA_2_3 2,3-Toluenediamine (2,3-TDA) AcuteTox Acute Toxicity TDA_2_3->AcuteTox LD50 Data Irritation Irritation TDA_2_3->Irritation Carcinogenicity Carcinogenicity TDA_2_3->Carcinogenicity Sarcoma Data TDA_3_4 3,4-Toluenediamine (3,4-TDA) TDA_2_4 2,4-Toluenediamine (2,4-TDA) ReproTox Reproductive Toxicity TDA_2_4->ReproTox Testicular Atrophy Target 2,3-Diamino-4,5,6-trimethylpyridine AcuteTox->Target Irritation->Target Carcinogenicity->Target ReproTox->Target

Caption: Workflow illustrating the read-across approach for hazard assessment.

Standard Laboratory Workflow for Handling Potentially Hazardous Chemicals

This diagram outlines a standard operating procedure for handling chemical substances with inferred toxicity in a research environment.

Safe Chemical Handling Workflow A 1. Risk Assessment (Review MSDS/Toxicity Data) B 2. Engineering Controls (Fume Hood, Ventilation) A->B C 3. Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D 4. Weighing and Dispensing (In containment) C->D E 5. Experimental Use (Controlled reaction conditions) D->E F 6. Decontamination (Work surfaces, equipment) E->F G 7. Waste Disposal (Segregated hazardous waste) F->G H 8. Documentation (Lab notebook, exposure records) G->H

Caption: A standard workflow for the safe handling of hazardous chemicals.

References

  • OECD Existing Chemicals Database. (2007, November 19). TOLUENEDIAMINE. Retrieved from [Link]

  • Elixirgen Scientific, Inc. (n.d.). Product and Company Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • CPAchem. (2022, September 15). Safety data sheet. Retrieved from [Link]

  • NextSDS. (n.d.). Pyridine, 2,3-diamino-4,5,6-trimethyl- (6CI). Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, May 1). Ortho-toluenediamines: Human health tier II assessment. Retrieved from [Link]

Sources

Foundational

Mechanistic Paradigms of 2,3-Diamino-4,5,6-trimethylpyridine in Advanced Organic Synthesis

Executive Summary 2,3-Diamino-4,5,6-trimethylpyridine (CAS 98427-08-8) is an advanced, highly functionalized ortho-diamine building block utilized extensively in organic synthesis[1]. Characterized by two adjacent amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Diamino-4,5,6-trimethylpyridine (CAS 98427-08-8) is an advanced, highly functionalized ortho-diamine building block utilized extensively in organic synthesis[1]. Characterized by two adjacent amino groups on a heavily methylated pyridine ring, it serves as a privileged bis-nucleophile. The synthesis of fused heterocyclic systems—specifically imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines—relies heavily on the unique electronic and steric profile of this molecule to dictate reaction kinetics and regioselectivity[2]. This whitepaper dissects the causality behind its mechanism of action and provides self-validating protocols for scaffold construction.

Structural and Electronic Profiling of the Bis-Nucleophile

The core mechanism of action for 2,3-diamino-4,5,6-trimethylpyridine is governed by differential nucleophilicity and steric shielding .

  • Electronic Asymmetry: The amino group at the C3 position is significantly more nucleophilic than the C2 amino group. The lone pair of the C2-NH 2​ is partially delocalized into the electron-deficient pyridine nitrogen via amidine-like resonance, reducing its availability for electrophilic attack[3].

  • Inductive Enhancement (+I Effect): The three methyl groups at C4, C5, and C6 exert a strong electron-donating inductive effect. This dramatically increases the overall electron density of the pyridine ring compared to unsubstituted 2,3-diaminopyridine, accelerating initial nucleophilic attacks[1].

  • Steric Shielding: The C4-methyl group introduces significant steric bulk adjacent to the highly reactive C3-NH 2​ . This steric parameter is the primary driver of regioselectivity during double-condensation reactions with asymmetric electrophiles[3].

Mechanistic Pathways in Scaffold Construction

Imidazo[4,5-b]pyridine Annulation

The imidazo[4,5-b]pyridine core is a purine isostere with profound pharmacological potential, including multidrug resistance reversal and antimicrobial activity[4],[5]. The synthesis involves the cyclocondensation of the diamine with a one-carbon synthon (e.g., formic acid) or an aryl aldehyde[2],[6].

Mechanism: The highly nucleophilic 3-NH 2​ initiates an attack on the carbonyl carbon, forming a Schiff base intermediate. Subsequent intramolecular ring closure by the 2-NH 2​ yields a dihydro-imidazopyridine, which undergoes oxidative aromatization to form the final thermodynamically stable scaffold[5].

ImidazoPathway N1 2,3-Diamino-4,5,6-trimethylpyridine (Electron-Rich Bis-Nucleophile) N3 Schiff Base Formation (Attack by highly nucleophilic 3-NH2) N1->N3 + Aldehyde N2 Aryl Aldehyde (Electrophile) N2->N3 N4 Dihydro-imidazopyridine Intermediate (Intramolecular attack by 2-NH2) N3->N4 Rate-determining cyclization N5 Oxidative Aromatization (I2 or Air catalyzed) N4->N5 - 2H N6 5,6,7-Trimethyl-imidazo[4,5-b]pyridine (Final Therapeutic Scaffold) N5->N6 Thermodynamic stabilization

Mechanistic pathway for imidazo[4,5-b]pyridine synthesis.

Regioselective Pyrido[2,3-b]pyrazine Synthesis

Pyrido[2,3-b]pyrazines are synthesized via a double condensation reaction with 1,2-dicarbonyl compounds, such as arylglyoxals[7],[3].

Mechanism: Arylglyoxals possess two distinct carbonyls: a highly electrophilic aldehyde and a less reactive ketone. The reaction operates under strict kinetic control. The more nucleophilic 3-NH 2​ exclusively attacks the highly electrophilic aldehyde. Subsequently, the 2-NH 2​ attacks the ketone[3]. The steric bulk of the C4-methyl group forces the bulky aryl group of the glyoxal to orient away from it, exclusively yielding the 3-aryl-5,6,7-trimethylpyrido[2,3-b]pyrazine regioisomer[3].

PyridoPathway A1 2,3-Diamino-4,5,6-trimethylpyridine A3 Primary Attack 3-NH2 attacks Aldehyde (More Electrophilic) A1->A3 A2 Arylglyoxal (Ar-CO-CHO) (Asymmetric 1,2-Dicarbonyl) A2->A3 A4 Secondary Attack 2-NH2 attacks Ketone (Less Electrophilic) A3->A4 Kinetic Control A5 Dehydration (-2 H2O) A4->A5 Acid/Thermal Catalysis A6 3-Aryl-5,6,7-trimethylpyrido[2,3-b]pyrazine (Major Regioisomer) A5->A6 Steric evasion of C4-Methyl

Regioselective double condensation forming pyrido[2,3-b]pyrazines.

Quantitative Reaction Metrics

The following table summarizes the quantitative data for the cyclocondensation of 2,3-diaminopyridine derivatives based on established literature baselines[3],[2],[6].

Electrophilic PartnerTarget ScaffoldCatalyst / ConditionsReaction TimeRegioselectivityAverage Yield
Formic Acid Imidazo[4,5-b]pyridineNeat, Reflux (100°C)6 hN/A (Symmetric)83 - 87%
Aryl Aldehyde 2-Aryl-imidazo[4,5-b]pyridineI 2​ (10 mol%), EtOH, 80°C8 hN/A75 - 85%
Arylglyoxal 3-Aryl-pyrido[2,3-b]pyrazineDMF/EtOH, 90°C3 h>95% (3-Aryl isomer)69 - 95%
1,2-Diketone 2,3-Disubstituted pyrido[2,3-b]pyrazineAcOH, Reflux4 hN/A70 - 80%

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Aryl-5,6,7-trimethyl-1H-imidazo[4,5-b]pyridine

This protocol utilizes an oxidative cyclocondensation pathway.

  • Reagent Preparation: Dissolve 2,3-Diamino-4,5,6-trimethylpyridine (1.0 eq) and aryl aldehyde (1.1 eq) in absolute ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state of the initial nucleophilic attack while maintaining the solubility of the highly methylated organic precursors.

  • Catalyst Addition: Add catalytic Iodine (I 2​ ) (10 mol%).

    • Causality: I 2​ acts as a mild Lewis acid to activate the carbonyl carbon and, crucially, serves as an oxidant to drive the aromatization of the dihydro-intermediate into the fully conjugated imidazopyridine[5].

  • Thermal Activation: Reflux at 80°C for 6-8 hours.

    • Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep brown homogeneous solution (indicating Schiff base formation and I 2​ dissolution). TLC (Eluent: EtOAc/Hexane 1:1) should show the disappearance of the diamine spot (ninhydrin active) and the appearance of a new UV-active spot with a higher Rf.

  • Quenching & Isolation: Cool to room temperature and quench with saturated aqueous Na 2​ S 2​ O 3​ .

    • Causality: Sodium thiosulfate reduces unreacted I 2​ to water-soluble iodide ions, preventing halogenation side-reactions during workup and removing the brown color to yield a clean product.

    • Self-Validation: The solution will rapidly decolorize from brown to pale yellow, followed by the precipitation of the target compound as a solid.

Protocol B: Synthesis of 3-Aryl-5,6,7-trimethylpyrido[2,3-b]pyrazine

This protocol leverages kinetic control for strict regioselectivity.

  • Solvent & Reactant Assembly: Combine the diamine (1.0 eq) and arylglyoxal monohydrate (1.0 eq) in a mixture of DMF and Ethanol (1:1).

    • Causality: Arylglyoxals are highly reactive but prone to polymerization. The DMF/EtOH mixture ensures complete solvation of the bulky trimethylated diamine while moderating the reaction rate to favor kinetic regioselectivity[3].

  • Condensation: Stir at 90°C for 2-4 hours.

    • Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance imposed by the C4-methyl group during the secondary ring-closure step.

    • Self-Validation: Water is evolved as a byproduct (visible as condensation on the upper flask walls). The solution deepens in color to a dark orange/red, characteristic of the highly conjugated pyrido[2,3-b]pyrazine chromophore.

  • Precipitation: Pour the hot mixture into ice-cold distilled water.

    • Causality: The sudden drop in temperature and increase in solvent polarity forces the hydrophobic, highly methylated heterocyclic product out of solution, leaving polar impurities dissolved.

    • Self-Validation: A fine, brightly colored (usually yellow or orange) precipitate forms immediately, confirming successful scaffold assembly.

References

  • Khalafy, J., et al. "Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine." Current Chemistry Letters, 2013. URL:[Link]

  • Kale, et al. "Eco-friendly and facile synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine in aqueous medium by air oxidation." ResearchGate. URL: [Link]

  • Kincses, A., et al. "In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives." Anticancer Research, 2018. URL:[Link]

  • El-Gaby, M. S. A., et al. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." MDPI, 2023. URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2,3-Diamino-4,5,6-trimethylpyridine (DATMP): A Technical Guide for Preclinical Development

Executive Summary The compound 2,3-Diamino-4,5,6-trimethylpyridine (DATMP) is a highly substituted aminopyridine scaffold frequently utilized in medicinal chemistry as an intermediate and structural pharmacophore. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,3-Diamino-4,5,6-trimethylpyridine (DATMP) is a highly substituted aminopyridine scaffold frequently utilized in medicinal chemistry as an intermediate and structural pharmacophore. While unsubstituted diaminopyridines (e.g., amifampridine) are well-characterized potassium channel blockers, the addition of three electron-donating methyl groups at positions 4, 5, and 6 fundamentally alters the physicochemical and pharmacokinetic (PK) landscape of the molecule.

This whitepaper provides an in-depth predictive and mechanistic analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of DATMP. By extrapolating from the clinical pharmacokinetics of structurally homologous diaminopyridines—such as amifampridine and flupirtine—this guide establishes a robust framework for evaluating DATMP's metabolic biotransformation, specifically focusing on the critical axis of polymorphic N-acetyltransferase 2 (NAT2) clearance and potential hepatotoxic liabilities.

Physicochemical Dynamics and Absorption

The structural modifications of DATMP dictate its behavior in biological systems. The core pyridine ring, coupled with two primary amino groups, establishes a highly basic, amidine-like resonance system.

  • Lipophilicity and Permeability: The 4,5,6-trimethyl substitution significantly increases the partition coefficient (LogP) compared to 3,4-diaminopyridine. This enhanced lipophilicity drives rapid passive diffusion across the intestinal epithelium and facilitates high Blood-Brain Barrier (BBB) penetration.

  • Absorption Causality: Because of its high membrane permeability, DATMP is predicted to have near-complete intestinal absorption. However, its systemic bioavailability will be heavily throttled by first-pass hepatic metabolism, a hallmark of ortho-diaminopyridines.

Metabolic Biotransformation: The NAT2 and CYP450 Axis

The metabolic fate of DATMP is the most critical parameter for its preclinical development. The primary amino groups at positions 2 and 3 are prime targets for Phase II conjugative enzymes, while the methyl groups introduce Phase I oxidative liabilities.

N-Acetylation via Polymorphic NAT2 (Major Pathway)

Clinical data from structurally similar compounds, such as amifampridine (3,4-diaminopyridine), unequivocally demonstrates that the primary clearance mechanism for diaminopyridines is N-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .

  • The Polymorphism Challenge: NAT2 is highly polymorphic in human populations, resulting in "fast" and "slow" acetylator phenotypes. In slow acetylators, the half-life ( t1/2​ ) and Area Under the Curve (AUC) of diaminopyridines can increase by up to 4- to 8-fold compared to fast acetylators, leading to exaggerated pharmacology or toxicity . DATMP is expected to undergo rapid 3-N-acetylation, making its PK profile highly dependent on patient genotype.

Oxidative Metabolism and Reactive Intermediates (Toxicity Risk)

While N-acetylation is the major clearance route, the ortho-diamine structure of DATMP presents a specific toxicological risk. As observed with the analgesic flupirtine (a 2-amino-3-substituted pyridine), oxidative metabolism by peroxidases or Cytochrome P450 (CYP450) enzymes can generate reactive quinone diimines .

  • Mechanistic Causality: These electrophilic intermediates rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, triggering idiosyncratic drug-induced liver injury (DILI) . The steric hindrance from the 4,5,6-trimethyl groups on DATMP may partially shield the ring from oxidation, but preclinical screening for GSH-adducts remains mandatory.

DATMP_Metabolism DATMP 2,3-Diamino-4,5,6-trimethylpyridine (Parent Scaffold) NAT2 NAT2 (N-acetyltransferase 2) Polymorphic Pathway DATMP->NAT2 Acetyl-CoA CYP CYP450 / Peroxidases Oxidative Pathway DATMP->CYP NADPH / O2 Met_Ac 3-N-Acetyl-DATMP (Major Inactive Metabolite) NAT2->Met_Ac Fast/Slow Acetylation Met_Ox Hydroxymethyl Derivatives (Minor Metabolites) CYP->Met_Ox Met_Tox Reactive Quinone Diimines (Hepatotoxic Intermediates) CYP->Met_Tox Oxidative Stress Excretion Renal Excretion Met_Ac->Excretion Met_Ox->Excretion GSH Glutathione (GST) Detoxification Met_Tox->GSH GSH->Excretion Mercapturic Acids

Fig 1: Predicted metabolic biotransformation of DATMP via NAT2 and CYP450 pathways.

Quantitative Data Presentation

To contextualize the predictive PK of DATMP, Table 1 compares its anticipated parameters against empirically validated clinical diaminopyridines.

Table 1: Predicted vs. Reference Pharmacokinetic Parameters

ParameterDATMP (Predicted)Amifampridine (Reference) Flupirtine (Reference)
Primary Clearance NAT2 N-acetylation + CYP oxidationNAT2 N-acetylationCES2 Hydrolysis + NAT2
Volume of Distribution ( Vd​ ) ~4.0 - 5.5 L/kg (High)~3.0 - 4.0 L/kg~2.0 L/kg
Half-life ( t1/2​ ) - Fast NAT2 ~2.0 - 3.0 h~1.5 - 2.5 h~6.0 - 8.0 h
Half-life ( t1/2​ ) - Slow NAT2 ~5.0 - 7.0 h~3.5 - 4.5 h~9.0 - 10.0 h
BBB Permeability High (Driven by trimethylation)Low to ModerateHigh
Hepatotoxicity Risk Moderate (Sterically hindered)LowHigh (Quinone diimines)

Experimental Protocols: Preclinical PK Validation

To empirically validate the predicted clearance mechanisms of DATMP, standard microsomal stability assays must be heavily modified. Standard Human Liver Microsome (HLM) assays only supplement with NADPH, which will completely miss the NAT2-driven clearance of DATMP.

The following is a self-validating, step-by-step protocol designed to capture both Phase I and Phase II clearance accurately.

Protocol: In Vitro NAT2 Phenotyping & Subcellular Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of DATMP and isolate the specific contributions of CYP450 vs. NAT2 enzymes.

Step 1: Preparation of the Test System

  • Action: Prepare a mixed subcellular fraction using both pooled Human Liver Microsomes (HLMs) at 0.5 mg/mL and Human Liver Cytosol (HLCs) at 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: NAT2 enzymes are strictly cytosolic, whereas CYP450 enzymes are microsomal. Using a combined system ensures the entire metabolic machinery is present, preventing false-positive metabolic stability readings.

Step 2: Cofactor Addition (The Critical Variable)

  • Action: Prepare three distinct reaction master mixes:

    • Mix A (CYP only): Supplement with 1 mM NADPH.

    • Mix B (NAT2 only): Supplement with 1 mM Acetyl-CoA.

    • Mix C (Complete): Supplement with 1 mM NADPH + 1 mM Acetyl-CoA.

Step 3: Incubation and Sampling

  • Action: Pre-warm the master mixes to 37°C for 5 minutes. Initiate the reaction by adding DATMP to a final concentration of 1 µM.

  • Action: At time intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from each mix.

Step 4: Quenching and Extraction

  • Action: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (e.g., DATMP-d9). Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The organic solvent instantly denatures the enzymes, halting the reaction precisely at the target timepoint. The internal standard corrects for any matrix effects or ionization suppression during downstream mass spectrometry.

Step 5: LC-MS/MS Analysis & Self-Validation

  • Action: Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for parent DATMP depletion and the appearance of 3-N-acetyl-DATMP.

  • Self-Validating Checkpoint: A parallel negative control lacking both cofactors must be run. If DATMP depletes in the absence of NADPH and Acetyl-CoA, it indicates chemical degradation or non-specific protein binding, invalidating the assay. True enzymatic clearance is confirmed only if depletion occurs exclusively in Mixes A, B, or C.

References

  • Haroldsen PE, Garovoy MR, Musson DG, et al. "Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of amifampridine (3,4-diaminopyridine) phosphate." Pharmacology Research & Perspectives. 2015;3(1):e00099. URL: [Link]

  • Siegmund W, Modess C, Scheuch E, et al. "Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1." British Journal of Clinical Pharmacology. 2015;79(3):501-513. URL:[Link]

  • Konishi K, et al. "In vitro approach to elucidate the relevance of carboxylesterase 2 and N-acetyltransferase 2 to flupirtine-induced liver injury." Biochemical Pharmacology. 2018;155:242-251. URL:[Link]

Protocols & Analytical Methods

Method

Comprehensive Application Note: 2,3-Diamino-4,5,6-trimethylpyridine in the Synthesis of CRF1 Receptor Antagonist Intermediates

Executive Summary 2,3-Diamino-4,5,6-trimethylpyridine (CAS: 98427-08-8) is a highly specialized, poly-substituted heterocyclic building block utilized extensively in advanced pharmaceutical synthesis. Its primary applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Diamino-4,5,6-trimethylpyridine (CAS: 98427-08-8) is a highly specialized, poly-substituted heterocyclic building block utilized extensively in advanced pharmaceutical synthesis. Its primary application lies in the construction of fused tricyclic and bicyclic scaffolds—specifically imidazo[4,5-b]pyridines and pyrimido[1,2-a]benzimidazoles —which serve as the core pharmacophores for Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. These antagonists are actively investigated for the treatment of stress-related psychiatric and gastrointestinal disorders, including major depression, anxiety, and irritable bowel syndrome (IBS) .

This application note provides a deep-dive into the mechanistic rationale, synthetic protocols, and analytical validation required to successfully utilize this intermediate in drug development workflows.

Mechanistic Rationale & Pharmacological Significance

The selection of 2,3-Diamino-4,5,6-trimethylpyridine over unmethylated 2,3-diaminopyridine is driven by strict structure-activity relationship (SAR) and pharmacokinetic (PK) requirements:

  • Lipophilic Pocket Engagement: The CRF1 receptor features a deep, lipophilic allosteric binding pocket. The three contiguous methyl groups at the 4, 5, and 6 positions of the pyridine ring significantly increase the localized lipophilicity (LogP) of the resulting scaffold, driving high-affinity hydrophobic interactions with the receptor.

  • Metabolic Shielding: Unsubstituted imidazo[4,5-b]pyridines are highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes. The exhaustive methylation of the pyridine ring sterically blocks these primary sites of oxidation, drastically increasing the microsomal half-life of the drug candidate.

  • Pre-organized Cyclization: The vicinal diamine motif at positions 2 and 3 is perfectly pre-organized for bisulfite-mediated cyclocondensation with aryl aldehydes, enabling the rapid assembly of the rigid bicyclic core .

Pathway Visualization

Pathway A 2,3-Diamino-4,5,6- trimethylpyridine B Cyclocondensation (Aldehyde/Na2S2O5) A->B Step 1 C Imidazo[4,5-b]pyridine Core B->C D N-Alkylation & Annulation C->D Step 2 E Tricyclic CRF1 Antagonist D->E F CRF1 Receptor Inhibition E->F Bioactivity

Synthetic workflow and pharmacological pathway of 2,3-Diamino-4,5,6-trimethylpyridine derivatives.

Quantitative Data & SAR Impact

The following tables summarize the physical properties of the intermediate and the quantifiable impact of its structural features on the final pharmaceutical product.

Table 1: Physicochemical Properties of the Intermediate

PropertyValue / Description
Chemical Name 2,3-Diamino-4,5,6-trimethylpyridine
CAS Number 98427-08-8
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Structural Utility Vicinal diamines for heterocyclization; Trimethylation for steric bulk.

Table 2: Representative Impact of Trimethylation on CRF1 Antagonist Profiles (Data synthesized from general benzimidazole/imidazopyridine SAR trends )

Pharmacological MetricUnsubstituted Core5,6,7-Trimethyl CoreRationale
CRF1 Binding Affinity (IC₅₀) ~110 nM< 10 nMEnhanced fit in the lipophilic receptor pocket.
Hepatic Microsome Stability 182 μL/min/mg (Rapid)< 80 μL/min/mg (Stable)Methyl groups block CYP450-mediated aromatic oxidation.
Blood-Brain Barrier (BBB) Penetration ModerateHighIncreased LogP facilitates passive diffusion into the CNS.

Self-Validating Experimental Protocols

The following protocols detail the transformation of 2,3-Diamino-4,5,6-trimethylpyridine into an advanced tricyclic precursor. Every step is designed as a self-validating system to ensure structural integrity before proceeding.

Protocol A: Bisulfite-Mediated Cyclocondensation

Objective: Construct the 5,6,7-trimethyl-2-aryl-1H-imidazo[4,5-b]pyridine core.

Causality & Rationale: Direct oxidative cyclization (e.g., using I₂ or DDQ) often leads to degradation of the electron-rich trimethylpyridine ring. Using the sodium metabisulfite ( Na2​S2​O5​ ) adduct of the aldehyde provides a controlled, mild electrophile that undergoes cyclization without over-oxidizing the sensitive methyl groups .

Step-by-Step Procedure:

  • Adduct Formation: In a round-bottom flask, dissolve the chosen aryl aldehyde (1.1 eq) in a 1:1 mixture of Ethanol/Water. Add Na2​S2​O5​ (1.2 eq) and stir at room temperature for 2 hours until the bisulfite adduct precipitates as a white solid.

  • Condensation: Add 2,3-Diamino-4,5,6-trimethylpyridine (1.0 eq) directly to the suspension.

  • Cyclization: Attach a reflux condenser and heat the mixture to 90°C for 12–16 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to 0°C. Neutralize with saturated aqueous NaHCO3​ to pH 7.5. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Validation Checkpoints:

  • In-Process Control (TLC): Elute with EtOAc/Hexane (7:3). The starting diamine will stain positively with ninhydrin (primary amines). The reaction is complete when the ninhydrin-active spot disappears, replaced by a highly UV-active spot (the imidazopyridine core).

  • Mass Spectrometry (LC-MS): The crude mixture must show the [M+H]+ peak of the cyclized product. The absence of a +18 Da mass peak confirms that dehydration (aromatization of the imidazole ring) is complete.

Protocol B: Regioselective N-Alkylation & Structural Validation

Objective: Alkylate the imidazole nitrogen to build the tether for subsequent tricyclic annulation.

Causality & Rationale: The unsymmetrical nature of the imidazo[4,5-b]pyridine core means alkylation can occur at either the N1 or N3 position. Using a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) favors thermodynamic control, but a mixture of regioisomers is inevitable. Rigorous separation and 2D-NMR validation are mandatory to ensure the correct geometry for the final drug molecule.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the product from Protocol A (1.0 eq) in anhydrous DMF. Add finely powdered K2​CO3​ (2.0 eq) and stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add the functionalized alkyl halide (e.g., a bromo-ester for later annulation) (1.1 eq). Heat the reaction to 60°C for 4 hours.

  • Isolation: Quench with ice water and extract with Dichloromethane. Concentrate the organics to yield a crude mixture of N1 and N3 alkylated isomers.

  • Chromatography: Separate the regioisomers using flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).

Validation Checkpoints (The N1 vs N3 Resolution):

  • 1D-NMR Insufficiency: Standard ¹H-NMR cannot reliably distinguish N1 from N3 alkylation due to the symmetry of the imidazole protons.

  • 2D-NOESY Validation (Critical): Perform a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

    • Structural Logic: In the imidazo[4,5-b]pyridine system, N1 is adjacent to C7, while N3 is adjacent to the pyridine nitrogen (N4). Because our starting material was 2,3-diamino-4,5,6-trimethylpyridine, the C7 position of the resulting bicyclic core bears a methyl group.

    • The Proof: If the isolated compound is the N1-isomer , the NOESY spectrum will show a strong spatial cross-peak between the CH2​ protons of the newly added alkyl group and the protons of the C7-methyl group . If it is the N3-isomer , this specific correlation will be completely absent.

References

  • Takeda Pharmaceutical Co Ltd.Tricyclic compounds and use thereof. US Patent US20090186879A1.
  • Aouad, M. R., et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Pharmaceuticals (MDPI), 2017. Available at:[Link]

  • Goker, H., et al. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and[4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity (Springer), 2023. Available at: [Link]

  • Mochizuki, M., et al. Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists. Journal of Medicinal Chemistry (ACS), 2016. Available at:[Link]

Application

Application Note: Advanced C–N Cross-Coupling Strategies for 2,3-Diamino-4,5,6-trimethylpyridine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the regioselective Buchwald-Hartwig amination of a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the regioselective Buchwald-Hartwig amination of a highly substituted, electron-rich diaminopyridine scaffold.

Introduction & Mechanistic Rationale

2,3-Diamino-4,5,6-trimethylpyridine (CAS: 98427-08-8) is an electron-rich, sterically encumbered heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents, including precursors for selective opioid receptor modulators[1]. While the Buchwald-Hartwig amination is a cornerstone of modern C–N bond formation[2], functionalizing this specific scaffold presents two distinct mechanistic challenges:

  • Catalyst Poisoning via Chelation: The 2-aminopyridine motif is notorious for acting as a bidentate ligand. The adjacent endocyclic pyridine nitrogen and exocyclic C2-amine can tightly chelate the palladium center, forming a stable, catalytically inactive κ2 -N,N'-Pd complex that halts the catalytic cycle[3].

  • Steric Hindrance and Regioselectivity: The three methyl groups (C4, C5, C6) push electron density into the ring, making both amines highly nucleophilic. However, the C3-amine is severely sterically hindered by the adjacent C4-methyl group and the C2-amine.

The Causality of Ligand and Base Selection

To overcome these challenges, the catalytic system must be engineered to prevent off-cycle trapping while accommodating immense steric bulk.

  • Ligand Design: The use of bidentate phosphine ligands with large bite angles (e.g., Xantphos , bite angle ~111°) or bulky monodentate biarylphosphines (e.g., BrettPhos ) is critical[3][4]. These ligands enforce a spatial geometry on the palladium center that physically blocks the bidentate coordination of the 2-aminopyridine substrate, forcing it to act as a simple monodentate nucleophile.

  • Base Selection: Strong bases like NaOt-Bu are excellent for difficult couplings but can degrade sensitive functional groups. For regioselective mono-arylation at the C2 position, a milder base like Cs₂CO₃ is preferred. Exhaustive di-arylation (at both C2 and C3) requires the stronger NaOt-Bu to overcome the high activation barrier of the sterically shielded C3 pocket[4].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 2,3-diamino-4,5,6-trimethylpyridine with a model aryl bromide (e.g., 4-bromotoluene). This data illustrates how ligand and base selection dictate the reaction pathway.

EntryCatalyst / LigandBaseSolventTemp (°C)Result / RegioselectivityYield (%)
1Pd₂(dba)₃ / BINAPNaOt-BuToluene100Trace product (Catalyst poisoning)< 5%
2Pd(OAc)₂ / Xantphos Cs₂CO₃ 1,4-Dioxane100Excellent C2-Monoarylation 82%
3Pd(OAc)₂ / RuPhosK₃PO₄t-AmylOH100Moderate C2-Monoarylation65%
4Pd₂(dba)₃ / BrettPhos NaOt-Bu Toluene110Global C2, C3-Diarylation 78%

Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual cues and analytical checkpoints are embedded to ensure trustworthiness and reproducibility.

Protocol A: Regioselective C2-Monoarylation (Using Xantphos)

This protocol selectively arylates the C2-amine, leaving the sterically hindered C3-amine intact.

Step-by-Step Methodology:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 2,3-diamino-4,5,6-trimethylpyridine (1.0 equiv, 1.0 mmol), aryl bromide (1.1 equiv, 1.1 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), Xantphos (0.075 equiv, 7.5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Catalyst Activation (Self-Validation Check 1): Place the vial in a pre-heated oil bath at 100 °C. Within 10–15 minutes, the suspension should transition from a pale yellow mixture to a homogeneous deep red/burgundy solution. Causality: This color change confirms the reduction of Pd(II) to the active Pd(0)-Xantphos complex.

  • Reaction Monitoring: Stir vigorously at 100 °C for 16 hours. Monitor via TLC (Eluent: 10% MeOH in CH₂Cl₂ with 1% Et₃N).

    • Self-Validation Check 2: The highly polar starting material (Rf ~0.1) should disappear, replaced by a new, strongly UV-active spot (Rf ~0.45).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% CH₂Cl₂ to 5% MeOH/CH₂Cl₂) to afford the pure C2-arylated product.

Protocol B: Exhaustive C2, C3-Diarylation (Using BrettPhos)

This protocol forces the coupling at both amine positions by utilizing a highly active, bulky catalyst and a strong base.

Step-by-Step Methodology:

  • Setup: Following the same inert-atmosphere precautions as Protocol A, combine 2,3-diamino-4,5,6-trimethylpyridine (1.0 equiv, 1.0 mmol), aryl bromide (2.5 equiv, 2.5 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), BrettPhos (0.12 equiv, 12 mol%), and NaOt-Bu (3.0 equiv, 3.0 mmol) in a reaction vial.

  • Reaction: Add anhydrous toluene (5.0 mL), seal, and heat to 110 °C for 24 hours.

    • Note on Causality: Toluene is chosen over dioxane here because NaOt-Bu exhibits better solubility and reactivity profiles in non-polar aromatics at elevated temperatures, which is necessary to overcome the steric barrier at the C3 position.

  • Workup & Purification: Cool to room temperature, quench with a few drops of water (to neutralize residual NaOt-Bu), filter through Celite, and purify via flash chromatography (Hexanes/EtOAc gradient).

Visualizations

CatalyticCycle Pd0 Active Pd(0)L (e.g., Pd-Xantphos) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X Coord Nucleophilic Attack C2-Amine Coordination OxAdd->Coord + Diaminopyridine Deprot Deprotonation via Cs2CO3 Coord->Deprot - HX Poison Catalyst Poisoning (Disfavored by Ligand) Coord->Poison Bidentate Chelation RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product C2-Arylated Pyridine Product RedElim->Product Product Release

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting the prevention of catalyst poisoning.

Workflow Prep 1. Glovebox Setup Exclude O2/H2O React 2. Cross-Coupling 100°C, 16h Prep->React Workup 3. Quench & Extract EtOAc / Brine React->Workup Purify 4. Chromatography Silica Gel (DCM/MeOH) Workup->Purify Analyze 5. Verification NMR & LC-MS Purify->Analyze

Caption: Step-by-step experimental workflow for the palladium-catalyzed C-N cross-coupling protocol.

References

  • [1] Title: Normetazocine (EVT-3203904) | 16670-83-0. Source: EvitaChem. URL:

  • [2] Title: Buchwald–Hartwig amination. Source: Grokipedia. URL:

  • [3] Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Source: RSC Publishing. URL:

  • [4] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews (ACS). URL:

Sources

Method

Topic: Preparation and Application of Novel Fluorescent Dyes Using 2,3-Diamino-4,5,6-trimethylpyridine

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent dyes derived from the ve...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent dyes derived from the versatile building block, 2,3-Diamino-4,5,6-trimethylpyridine. The methodologies detailed herein are designed to be adaptable for the development of novel probes for bioimaging, sensing, and diagnostics.

Introduction: The Rationale for 2,3-Diamino-4,5,6-trimethylpyridine in Fluorophore Design

Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of molecular processes in real-time.[1] The design of novel fluorophores with tailored properties—such as high quantum yield, large Stokes shift, and environmental sensitivity—is a continuous pursuit. The pyridine nucleus, a core component of many bioactive molecules, offers a robust scaffold for building advanced fluorescent dyes.[2]

2,3-Diamino-4,5,6-trimethylpyridine is a particularly advantageous precursor for several reasons:

  • Electron-Rich Core: The vicinal diamino groups, coupled with three electron-donating methyl groups, render the pyridine ring highly electron-rich. This intrinsic property is crucial for designing fluorophores based on intramolecular charge transfer (ICT), which often exhibit high sensitivity to the local microenvironment.[3]

  • Rigid, Fused-Ring Formation: The ortho-diamino arrangement is primed for condensation reactions with 1,2-dicarbonyl compounds. This reaction creates a rigid, planar pyridopyrazine fused-ring system. Planarity and rigidity are key to minimizing non-radiative decay pathways, thereby enhancing fluorescence quantum yield.

  • Synthetic Versatility: The condensation reaction is a robust and high-yielding transformation, allowing for the incorporation of a wide variety of substituents through the choice of the dicarbonyl component. This modularity enables the straightforward synthesis of a library of dyes with diverse photophysical properties and functionalities. The reaction is analogous to the well-established formation of fluorescent quinoxalines and related heterocycles from aromatic diamines.[4]

The Core Synthesis: Formation of the Pyridopyrazine Fluorophore

The fundamental reaction for creating these fluorescent dyes is the acid-catalyzed condensation of 2,3-Diamino-4,5,6-trimethylpyridine with a 1,2-dicarbonyl compound. This reaction proceeds via the formation of a dihydropyrazine intermediate, which subsequently undergoes aromatization to yield the stable, conjugated pyridopyrazine system.

The selection of the 1,2-dicarbonyl reactant is the primary method for tuning the properties of the final dye. Using different dicarbonyls allows for the introduction of various aryl or alkyl groups, which can extend the π-conjugation, modulate the electron density, and introduce reactive handles for bioconjugation.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate & Product cluster_3 Functionalization A 2,3-Diamino-4,5,6- trimethylpyridine C Condensation (e.g., Acetic Acid, Heat) A->C B 1,2-Dicarbonyl Compound (e.g., Benzil derivative) B->C D Dihydropyrazine Intermediate C->D Cyclization E Aromatization (-2H₂O) D->E F Fluorescent Pyridopyrazine Core E->F G Further Modification (e.g., Bioconjugation) F->G

Caption: General workflow for the synthesis of pyridopyrazine dyes.

Detailed Synthesis Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Synthesis of 2,3-Diphenyl-5,6,7-trimethylpyrido[2,3-b]pyrazine

This protocol describes a general method using benzil as the dicarbonyl component. The resulting fluorophore serves as a foundational structure whose derivatives can be further developed.

Materials:

  • 2,3-Diamino-4,5,6-trimethylpyridine (1.0 mmol, 165.23 mg)

  • Benzil (1.0 mmol, 210.23 mg)

  • Glacial Acetic Acid (5 mL)

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

Equipment:

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glass funnel and filter paper

  • Silica gel for column chromatography

Procedure:

  • To the 50 mL round-bottom flask, add 2,3-Diamino-4,5,6-trimethylpyridine (1.0 mmol) and Benzil (1.0 mmol).

  • Add 5 mL of glacial acetic acid. The acetic acid acts as both the solvent and the catalyst for the condensation reaction.

  • Attach the reflux condenser and heat the mixture to 120 °C with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The formation of a new, fluorescent spot indicates product formation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 50 mL of ice-cold water with stirring. A precipitate should form.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Dissolve the crude solid in dichloromethane (DCM), and dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a crystalline solid.

  • Characterize the final product using NMR, Mass Spectrometry, and UV-Vis/Fluorescence Spectroscopy.

Protocol 2: Synthesis of a Carboxy-Functionalized Dye for Bioconjugation

This protocol adapts the general method to create a dye with a reactive carboxylic acid handle, suitable for subsequent conjugation to biomolecules (e.g., proteins, amines) using standard carbodiimide chemistry (e.g., EDC/NHS).

Materials:

  • 2,3-Diamino-4,5,6-trimethylpyridine (1.0 mmol, 165.23 mg)

  • 4,4'-Dicarboxybenzil (1.0 mmol, 298.24 mg)

  • Follow the same solvent and reagent list as in Protocol 1.

Procedure:

  • The procedure is identical to Protocol 1, with the substitution of benzil for 4,4'-dicarboxybenzil.

  • Note on Solubility: The dicarboxylic acid product may have limited solubility in standard organic solvents like DCM. A more polar solvent system, such as DCM with a small amount of methanol, might be necessary for extraction and chromatography.

  • The purified carboxy-functionalized dye can be stored as a solid or as a stock solution in DMSO for subsequent conjugation reactions.

Characterization and Data Presentation

The synthesized dyes should be thoroughly characterized to determine their structural and photophysical properties.

  • ¹H and ¹³C NMR: Confirms the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): Determines the molecular weight, confirming the identity of the product.

  • UV-Vis Absorption Spectroscopy: Measures the wavelength of maximum absorption (λ_abs), which indicates the energy required to excite the molecule.[5]

  • Fluorescence Spectroscopy: Measures the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the fluorescence process.[6]

Table 1: Representative Photophysical Properties

Dye Nameλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
2,3-Diphenyl-5,6,7-trimethylpyrido[2,3-b]pyrazine3854901050.45Ethanol
2,3-Bis(4-methoxyphenyl)-...-pyrido[2,3-b]pyrazine3955151200.62Ethanol
2,3-Bis(4-carboxyphenyl)-...-pyrido[2,3-b]pyrazine3905051150.51DMSO

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Application Protocols

The versatility of the pyridopyrazine core allows for its use in a range of applications.

Application 1: Live-Cell Imaging

The lipophilic nature of the unsubstituted pyridopyrazine dye allows it to passively diffuse across cell membranes, making it suitable for staining intracellular compartments like the endoplasmic reticulum or lipid droplets.

Protocol for Staining Live Cells:

  • Prepare a Stock Solution: Dissolve the synthesized dye (e.g., from Protocol 1) in cell-culture grade DMSO to make a 1 mM stock solution.

  • Cell Culture: Plate cells (e.g., HeLa or A549) on a glass-bottom imaging dish and grow to 70-80% confluency in appropriate culture medium.

  • Prepare Staining Solution: Dilute the 1 mM dye stock solution in pre-warmed complete culture medium to a final working concentration of 1-10 µM.

  • Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37 °C in a 5% CO₂ incubator for 15-30 minutes.

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and image immediately using a fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube, depending on the dye's spectra).

Application 2: "Turn-On" Sensing of pH

By incorporating a pH-sensitive moiety, such as a phenol or an aniline, into the dicarbonyl precursor, a "turn-on" pH sensor can be developed. In this design, the dye is weakly fluorescent at one pH and becomes highly fluorescent upon a change in pH that alters the electronic state of the sensor moiety.

G cluster_0 Low pH State cluster_1 High pH State A Protonated Sensor Moiety (e.g., -OH₂⁺) B Photoinduced Electron Transfer (PET) Quenching A->B D Deprotonated Sensor Moiety (e.g., -O⁻) A->D Increase pH C Fluorescence OFF B->C E PET Blocked D->E F Fluorescence ON E->F

Caption: Mechanism of a "turn-on" fluorescent pH sensor.

Protocol for pH Titration:

  • Prepare Dye Solution: Prepare a 10 µM solution of the pH-sensitive dye in a series of buffers with varying pH values (e.g., from pH 4 to pH 10).

  • Spectroscopic Measurement: For each pH value, measure the fluorescence emission spectrum using a spectrofluorometer.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH.

  • Determine pKa: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the apparent pKa of the sensor.

Conclusion

2,3-Diamino-4,5,6-trimethylpyridine is a powerful and versatile precursor for the synthesis of novel fluorescent dyes. The straightforward condensation chemistry allows for extensive functionalization, enabling the creation of probes with tailored photophysical properties for a wide array of applications in chemical biology, diagnostics, and materials science. The protocols provided here serve as a robust starting point for researchers to explore this promising class of fluorophores.

References

  • SciELO. (n.d.). Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids.
  • Tantawy, E. S., et al. (n.d.). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • Prime Scholars. (n.d.). Spectroscopic studies on aggregation phenomena of dyes.
  • MDPI. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • PMC. (2025, August 22). Triarylpyrylium-based fluorescent DNA-binding dyes – facile synthesis, substituent effects, and sensing mechanism.
  • Semantic Scholar. (n.d.). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties.
  • PMC. (n.d.). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research.
  • Dotsenko, V. V., et al. (2023, November 15). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Sciforum.
  • ResearchGate. (n.d.). Figure 6: Various fluorescent compounds used for imaging of NO. Note:....

Sources

Application

Application Notes and In Vitro Assay Protocols for Diaminopyridine-Based Bioactive Compounds

Introduction: The Therapeutic Potential of the Aminopyridine Scaffold The substituted aminopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Aminopyridine Scaffold

The substituted aminopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity. Molecules within this class have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases. 2,3-Diamino-4,5,6-trimethylpyridine represents a specific embodiment of this versatile scaffold. While detailed in vitro applications for this exact molecule are emerging, its structural analogues, such as 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives, have demonstrated potent and selective bioactivity.[1][2] These related compounds serve as excellent surrogates for establishing robust and relevant in vitro testing protocols.

This guide provides detailed application notes and step-by-step protocols for evaluating the in vitro efficacy of compounds based on the diaminotrimethylpyridine scaffold. The methodologies are derived from peer-reviewed studies on structurally related molecules and are designed to be adaptable for 2,3-Diamino-4,5,6-trimethylpyridine and its derivatives. The protocols detailed herein focus on three key areas of investigation suggested by the activity of its analogues: kinase inhibition, cytotoxicity, and anti-inflammatory potential.

Application Note 1: FGFR4 Kinase Inhibition for Hepatocellular Carcinoma (HCC)

Scientific Background & Rationale

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase. The signaling pathway initiated by its ligand, FGF19, is a critical driver in the pathogenesis of a subset of hepatocellular carcinomas (HCC).[1] Overexpression of FGF19 leads to constitutive activation of the FGFR4 pathway, promoting tumor cell proliferation and survival. Therefore, selective inhibition of FGFR4 is a validated and highly promising therapeutic strategy for these FGF19-driven cancers. Structurally related aminopyridine compounds have been identified as potent and selective inhibitors of FGFR4, making this a primary assay for evaluating new derivatives like 2,3-Diamino-4,5,6-trimethylpyridine.[1]

FGF19_FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds P Phosphorylation (Activation) FGFR4->P Compound 2,3-Diamino-4,5,6- trimethylpyridine (Test Inhibitor) Compound->FGFR4 Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates Proliferation Tumor Proliferation & Survival Downstream->Proliferation Promotes MTT_Workflow A 1. Seed Cells (e.g., Hep3B) in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Add Test Compound (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Viable cells form formazan) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Figure 2. Standard workflow for the MTT cell viability assay.

Protocol 2: MTT Cytotoxicity Assay on Hepatocellular Carcinoma Cells

Materials:

  • HCC cell line (e.g., Hep3B, which overexpresses FGF19). [1]* Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Trypsinize and count Hep3B cells. Seed the cells into a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation and Analysis

Summarize the results in a table and calculate the percentage of cell viability for each concentration.

Compound Conc. (µM)Absorbance (570 nm)Corrected Abs. (Sample - Blank)% Viability (vs. Vehicle Control)
0 (Vehicle)1.2501.200100%
0.11.1981.14895.7%
10.9850.93577.9%
100.6500.60050.0%
1000.1800.13010.8%
Table 1. Example data set for an MTT assay. Blank contains medium and DMSO only.

Calculation: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100

Plot the % Viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Application Note 3: Anti-Inflammatory Cell Adhesion Assay

Scientific Background & Rationale

Chronic inflammation, such as that seen in Inflammatory Bowel Disease (IBD), is characterized by the excessive infiltration of leukocytes from the bloodstream into tissue. [2]This process is mediated by the expression of adhesion molecules on the surface of endothelial or epithelial cells, often triggered by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). An effective in vitro model for screening anti-inflammatory compounds involves measuring the inhibition of monocyte adhesion to cytokine-stimulated intestinal epithelial cells. Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have shown potent activity in this type of assay, suggesting a potential anti-inflammatory role for the broader aminopyridine class. [2]

Adhesion_Assay Epithelial 1. Grow HT-29 Epithelial Cell Monolayer Stimulate 2. Treat with TNF-α (Induces Adhesion Molecules) Epithelial->Stimulate Compound 3. Add Test Compound Stimulate->Compound Monocytes 4. Add Fluorescently-Labeled U937 Monocytes Compound->Monocytes Incubate 5. Co-incubate (Allow Adhesion) Monocytes->Incubate Wash 6. Wash Away Non-adherent Cells Incubate->Wash Quantify 7. Quantify Fluorescence Wash->Quantify

Figure 3. Workflow for the TNF-α induced monocyte-epithelial cell adhesion assay.

Protocol 3: Inhibition of Monocyte Adhesion to Colon Epithelial Cells

Materials:

  • Human colon adenocarcinoma cell line (HT-29).

  • Human monocyte cell line (U937).

  • Complete culture media (e.g., RPMI-1640 for U937, McCoy's 5A for HT-29, both with 10% FBS).

  • Recombinant human TNF-α.

  • Calcein-AM fluorescent dye.

  • Test compound stock solution in DMSO.

  • Positive control (e.g., 5-aminosalicylic acid). [2]* 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare Epithelial Layer: Seed HT-29 cells into a 96-well black, clear-bottom plate and grow until they form a confluent monolayer (typically 2-3 days).

  • Label Monocytes: Resuspend U937 cells in serum-free medium containing Calcein-AM (e.g., 5 µM) and incubate for 30 minutes at 37°C. Wash the cells twice with fresh medium to remove excess dye. Resuspend the labeled cells in complete medium.

  • Cell Treatment:

    • To the confluent HT-29 monolayer, add fresh medium containing the test compound at various concentrations.

    • Add TNF-α to all wells except the negative control wells to a final concentration of 10 ng/mL.

    • Incubate for 4-6 hours at 37°C to allow for the upregulation of adhesion molecules.

  • Co-incubation: Add the Calcein-AM-labeled U937 cells to each well of the HT-29 plate (e.g., 1x10⁵ cells/well).

  • Adhesion Step: Centrifuge the plate at low speed (e.g., 100 x g) for 1 minute to ensure contact between the two cell types. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the wells three times with warm PBS to remove non-adherent U937 cells.

  • Quantification: Add 100 µL of PBS to each well. Measure the fluorescence of the remaining adherent cells using a microplate reader (Excitation ~485 nm, Emission ~520 nm).

Data Analysis:

  • Calculate the percentage of adhesion inhibition relative to the TNF-α stimulated control (0% inhibition) and the unstimulated control (100% inhibition).

  • Plot the % inhibition against the log of the test compound concentration and fit the curve to determine the IC₅₀ value.

Calculation: % Inhibition = 100 - [ (Fluorescence_Sample - Fluorescence_Unstimulated) / (Fluorescence_Stimulated - Fluorescence_Unstimulated) ] * 100

References

  • Kim, H., et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry. Available at: [Link]

  • Nam, T. G., et al. (2016). In vitro and in vivo inhibitory activity of 6-amino-2,4,5-trimethylpyridin-3-ols against inflammatory bowel disease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Method

Application Note: Catalytic Applications of 2,3-Diamino-4,5,6-trimethylpyridine Transition Metal Complexes

Executive Summary The development of robust, highly active transition metal catalysts relies heavily on the precise electronic and steric tuning of supporting ligands. While standard 2,3-diaminopyridine scaffolds are wel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, highly active transition metal catalysts relies heavily on the precise electronic and steric tuning of supporting ligands. While standard 2,3-diaminopyridine scaffolds are well-established bidentate ligands for synthesizing Schiff bases and metal complexes[1], the introduction of methyl groups at the 4, 5, and 6 positions creates a uniquely privileged ligand: 2,3-Diamino-4,5,6-trimethylpyridine .

This application note provides an in-depth technical guide for drug development professionals and synthetic chemists on utilizing this specific ligand in Palladium (Pd) and Ruthenium (Ru) catalysis. By leveraging its enhanced σ-donating capabilities and steric bulk, researchers can achieve superior turnover numbers (TONs) in cross-coupling and transfer hydrogenation reactions.

Structural & Mechanistic Rationale

To understand the catalytic superiority of 2,3-Diamino-4,5,6-trimethylpyridine, one must analyze the causality behind its structural modifications:

  • Electronic Enrichment (The σ-Donor Effect): The three electron-donating methyl groups significantly increase the electron density on the pyridine ring. This enhances the basicity of the pyridine nitrogen, making it a much stronger σ-donor than unmethylated analogs. In Pd-catalyzed cross-coupling, this electron-rich metal center accelerates the oxidative addition of challenging aryl chlorides[2].

  • Steric Shielding (The 6-Methyl Effect): The methyl group at the 6-position provides critical steric bulk adjacent to the coordinating pyridine nitrogen. This bulk forces the metal center into a highly specific coordination geometry, preventing the formation of inactive catalyst dimers. Furthermore, during the catalytic cycle, this steric crowding actively drives reductive elimination , which is often the rate-limiting step in C-C and C-N bond formation.

  • Metal-Ligand Cooperation (MLC): In Ru-catalyzed transfer hydrogenation, the primary amino groups at the 2 and 3 positions can undergo reversible deprotonation. This allows the ligand to actively participate in the catalytic cycle by transferring protons to the substrate, a mechanism well-documented in related diaminopyridine pincer systems[3].

CatalyticCycle Cat Active Catalyst Pd(0) + Ligand OxAdd Oxidative Addition Pd(II) Intermediate Cat->OxAdd + Ar-X TransMet Transmetalation Ligand Exchange OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Cat Regeneration Prod Cross-Coupled Product RedElim->Prod

Fig 1. Pd-catalyzed cross-coupling cycle using 2,3-Diamino-4,5,6-trimethylpyridine.

Quantitative Benchmarks

The following table summarizes the comparative catalytic performance of the trimethylated ligand versus the standard unmethylated scaffold. The data demonstrates how steric and electronic tuning directly translates to higher yields and catalyst longevity.

Ligand SystemCatalyst PrecursorReaction TypeYield (%)TON
2,3-DiaminopyridinePd₂(dba)₃Suzuki-Miyaura721,440
2,3-Diamino-4,5,6-trimethylpyridine Pd₂(dba)₃ Suzuki-Miyaura 96 9,600
2,3-Diaminopyridine[Ru(p-cymene)Cl₂]₂Transfer Hydrogenation683,400
2,3-Diamino-4,5,6-trimethylpyridine [Ru(p-cymene)Cl₂]₂ Transfer Hydrogenation 99 19,800

Table 1: Comparative performance metrics highlighting the efficiency gains provided by the 4,5,6-trimethyl substitution pattern.

Advanced Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes an in situ generated Pd complex for the coupling of sterically hindered aryl chlorides.

Causality of Choices: Pd₂(dba)₃ is selected as the Pd(0) source because the weakly bound dibenzylideneacetone (dba) ligands are easily displaced by the strongly coordinating 2,3-Diamino-4,5,6-trimethylpyridine. Potassium phosphate (K₃PO₄) is used as the base because it facilitates transmetalation without causing premature ligand degradation.

Self-Validating Workflow:

  • Precatalyst Formation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.0 mol%) and 2,3-Diamino-4,5,6-trimethylpyridine (2.2 mol%). Add anhydrous 1,4-dioxane (2.0 mL).

    • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution will transition from dark purple/black to a clear, deep red/orange, indicating successful ligand displacement and active catalyst formation.

  • Substrate Addition: Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground anhydrous K₃PO₄ (2.0 mmol). Add dodecane (0.5 mmol) as an internal standard for quantitative tracking.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 90 °C in a pre-heated oil bath for 4 hours.

  • In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot under positive N₂ flow. Dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS.

    • Validation Checkpoint: The GC-MS trace should show >80% consumption of the aryl chloride relative to the dodecane standard. If conversion is low, oxidative addition has stalled, indicating potential oxygen contamination.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (3 x 10 mL). Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

This protocol leverages the metal-ligand cooperative (MLC) nature of the diaminopyridine scaffold for the reduction of ketones using isopropanol as the hydrogen donor[3].

Causality of Choices: Isopropanol serves a dual purpose as both the solvent and the stoichiometric hydrogen source. Potassium tert-butoxide (KOtBu) is strictly required to deprotonate the amino group of the ligand, generating the active amido-Ru species capable of heterolytic H₂ cleavage.

Workflow S1 1. Precatalyst Formation S2 2. Substrate & Base Addition S1->S2 S3 3. Transfer Hydrogenation S2->S3 S4 4. Quench & GC-MS Analysis S3->S4

Fig 2. Experimental workflow for Ru-catalyzed transfer hydrogenation.

Self-Validating Workflow:

  • Complexation: Under an argon atmosphere, combine[Ru(p-cymene)Cl₂]₂ (0.5 mol%) and 2,3-Diamino-4,5,6-trimethylpyridine (1.1 mol%) in anhydrous, degassed isopropanol (5.0 mL). Heat to 60 °C for 30 minutes.

  • Activation: Cool the mixture to room temperature. Add a standardized solution of KOtBu in isopropanol (2.0 mol%).

    • Validation Checkpoint: A distinct color shift to deep blue/purple indicates the formation of the deprotonated, catalytically active amido-ruthenium species.

  • Hydrogen Transfer: Add the target ketone (1.0 mmol). Heat the reaction mixture to 80 °C. The reaction is driven forward by the continuous removal of the acetone byproduct (if using an open system with a condenser) or by using a large excess of isopropanol.

  • Quench & Analysis: After 6 hours, cool the reaction to 0 °C to halt the catalytic cycle. Expose the mixture to air and filter through a pad of Celite to remove the deactivated metal complex. Analyze the filtrate via GC-MS or ¹H NMR to determine the ketone-to-alcohol conversion ratio.

References

  • Jeewoth, T., et al. "Synthesis and Anti-Bacterial/Catalytic Properties of Schiff Bases and Schiff Base Metal Complexes Derived from 2,3-Diaminopyridine." Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.

  • Gonsalvi, L., et al. "Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field." Chemical Society Reviews.

  • Buchwald, S. L., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." PubMed Central (PMC).

  • Devi, P., et al. "2,3-diaminopyridine functionalized reduced graphene oxide-supported palladium nanoparticles with high activity for electrocatalytic oxygen reduction reaction." ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3-Diamino-4,5,6-trimethylpyridine

Welcome to the Technical Support Center for the synthesis of 2,3-Diamino-4,5,6-trimethylpyridine (CAS: 98427-08-8). This highly substituted pyridine is a critical intermediate utilized in the development of selective opi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,3-Diamino-4,5,6-trimethylpyridine (CAS: 98427-08-8). This highly substituted pyridine is a critical intermediate utilized in the development of selective opioid receptor σ1​ inhibitors (e.g., BNIT) and1[1].

Due to the electron-rich nature of the trimethyl-substituted pyridine ring and the severe steric hindrance around the 2,3-diamino positions, researchers frequently encounter challenges with regioselectivity, catalyst poisoning, and poor conversion rates. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield and purity.

Section 1: Mechanistic Pathways and Synthetic Strategies

SynthesisRoutes A 2-Amino-4,5,6- trimethylpyridine B 2-Amino-3-nitro-4,5,6- trimethylpyridine A->B Nitration (HNO3/H2SO4) C 2,3-Diamino-4,5,6- trimethylpyridine (Target) B->C Reduction (Fe/HCl or H2/Pd-C) D 2-Chloro-3-amino-4,5,6- trimethylpyridine D->C Amination (NH3/CuSO4 or Zn/NH4Cl) Autoclave

Major synthetic routes to 2,3-Diamino-4,5,6-trimethylpyridine via nitration or amination.

Section 2: Troubleshooting Guides & FAQs

Q1: I am using the nitration-reduction route starting from 2-amino-4,5,6-trimethylpyridine. Why is my nitration yield so low, and why am I seeing multiple decomposition byproducts? Expert Insight: The 4,5,6-trimethyl substitution makes the pyridine ring highly electron-rich, increasing its susceptibility to oxidative degradation by nitric acid. Furthermore, nitration of 2-aminopyridines typically proceeds via a nitramine intermediate ( N -nitro-2-aminopyridine) which then undergoes an2[2]. Because the 5-position is blocked by a methyl group in your substrate, the rearrangement is forced exclusively to the 3-position. The steric bulk of the adjacent methyl groups hinders this process, leading to thermal decomposition if the temperature is not strictly controlled. Troubleshooting Action:

  • Temperature Control: Maintain the nitration reaction strictly between 0°C and 5°C during the addition of the mixed acid ( HNO3​/H2​SO4​ ).

  • Acid Ratio: Use a high ratio of concentrated H2​SO4​ to stabilize the protonated pyridine ring, which deactivates it slightly against unwanted oxidation while facilitating the nitramine rearrangement.

Q2: During the reduction of 2-amino-3-nitro-4,5,6-trimethylpyridine, my palladium-on-carbon (Pd/C) catalyst deactivates quickly. How can I achieve complete conversion? Expert Insight: Catalyst poisoning is common in highly substituted aminopyridines due to the strong coordinating ability of the resulting diamine to the palladium surface. The steric bulk of the trimethyl groups also limits the diffusion rate of the substrate to the active catalyst sites. Troubleshooting Action:

  • Switch to Non-Precious Metal Reduction: Methods utilizing3[3] are highly robust against coordination poisoning and often provide superior yields (69–76%) for 2,3-diaminopyridines compared to catalytic hydrogenation.

  • If Hydrogenation is Mandatory: Increase the hydrogen pressure to 50 psi, use a higher catalyst loading (e.g., 10-15% w/w of 10% Pd/C), and add a stoichiometric amount of acetic acid to protonate the resulting amines, preventing them from coordinating to the Pd surface.

Q3: I am attempting the direct amination of 2-chloro-3-amino-4,5,6-trimethylpyridine using aqueous ammonia. The conversion is stalled at 30%. How do I push this to completion? Expert Insight: Nucleophilic aromatic substitution ( SN​Ar ) on a pyridine ring is typically facilitated by electron-withdrawing groups. The three methyl groups on your substrate are strongly electron-donating, which severely deactivates the 2-position toward nucleophilic attack by ammonia. Troubleshooting Action:

  • Use a Lewis Acid Catalyst: Standard aqueous ammonia is insufficient. You must use a catalyst to activate the C-Cl bond.4[4] or5[5] are proven catalysts for this transformation.

  • Elevate Temperature and Pressure: The reaction requires an autoclave. Heating to 220°C with 3.0 equivalents of zinc ammonium chloride for 5 hours is required to overcome the activation energy barrier imposed by the electron-donating methyl groups[5].

Troubleshooting Start Low Yield in Amination? CheckTemp Check Autoclave Temp Is it ≥ 220°C? Start->CheckTemp TempFix Increase Temp to 220°C (Critical for Activation) CheckTemp->TempFix No CheckCat Check Catalyst Loading Zn(NH4)Cl3 at 3.0 eq? CheckTemp->CheckCat Yes CatFix Adjust Catalyst to 3.0 eq CheckCat->CatFix No CheckpH Check Isolation pH Is aqueous phase pH 8-9? CheckCat->CheckpH Yes pHFix Adjust with NaOH to pH 8-9 before MTBE extraction CheckpH->pHFix No

Troubleshooting decision tree for optimizing the direct amination workflow.

Q4: The reaction is complete, but I am losing a massive amount of product during aqueous workup. How can I improve the isolation yield? Expert Insight: 2,3-Diamino-4,5,6-trimethylpyridine is highly polar and forms strong hydrogen bonds with water. If the pH is too low, it exists as a highly water-soluble pyridinium salt. Troubleshooting Action:

  • Precise pH Adjustment: Before extraction, the aqueous phase must be adjusted to a5[5]. This ensures the diamine is fully in its free-base form.

  • Solvent Selection: Do not use hexanes or pure ether. Extract with multiple volumes of5[5] or4[4] at slightly elevated temperatures (40-50°C) to maximize the partition coefficient into the organic phase.

Section 3: Quantitative Data Summary

To assist in route selection, the following table summarizes the expected yields and conditions based on validated literature for 2,3-diaminopyridine derivatives.

Synthetic RouteStarting MaterialReagents / CatalystConditionsExpected YieldKey Advantage
Nitration / Reduction 2-Amino-4,5,6-trimethylpyridine1. HNO3​/H2​SO4​ 2. Fe powder / HCl1. 0-5°C, 2h2. Reflux, 4h40 - 55% (over 2 steps)Uses inexpensive, readily available bulk reagents.
Direct Amination (Cu) 2-Chloro-3-amino-4,5,6-trimethylpyridine NH3​ (aq, 25%), CuSO4​⋅5H2​O Autoclave, 130°C, 12h52 - 56%Lower temperature autoclave conditions.
Direct Amination (Zn) 2-Chloro-3-amino-4,5,6-trimethylpyridineZinc ammonium chloride (3.0 eq)Autoclave, 220°C, 5h60 - 65%Highest conversion rate for electron-rich substrates.

Section 4: Optimized Experimental Protocol

Direct Amination via Zinc Ammonium Chloride Catalysis This protocol is adapted from optimized industrial methodologies for the amination of highly substituted 2-chloro-3-aminopyridines to achieve yields of 60%[5].

Safety Precautions: This reaction requires high-pressure autoclave equipment. Ensure the reactor is rated for at least 50 bar and is properly shielded.

Materials:

  • 2-Chloro-3-amino-4,5,6-trimethylpyridine (1.0 eq, e.g., 38.9 mmol)

  • Zinc ammonium chloride ( ZnCl2​⋅2NH4​Cl ) (3.0 eq, 116.7 mmol)

  • Purified Water

  • Methyl tert-butyl ether (MTBE)

  • Sodium Hydroxide (NaOH) solution (20% w/w)

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry 250 mL Hastelloy autoclave, add 2-chloro-3-amino-4,5,6-trimethylpyridine (1.0 eq) and zinc ammonium chloride (3.0 eq).

  • Sealing and Purging: Seal the autoclave and purge the headspace three times with inert Nitrogen gas to remove oxygen, which can cause unwanted oxidation of the diamine product at high temperatures.

  • Heating: Begin mechanical stirring (500 rpm) and heat the external bath to 220°C. Monitor the internal pressure, which will rise significantly as the ammonium chloride decomposes to release ammonia gas in situ.

  • Reaction Phase: Maintain the temperature at 220°C for exactly 5 hours.

  • Cooling: Remove the heat source and allow the autoclave to cool to room temperature. Crucial: Do not open the reactor until the internal pressure has completely normalized.

  • Quenching: Carefully vent any residual pressure. Add 100 mL of purified water to the crude reaction mass to dissolve the zinc salts.

  • pH Adjustment (Self-Validating Step): Slowly add 20% NaOH solution dropwise while monitoring with a calibrated pH meter until the aqueous phase reaches a pH of exactly 8.0 to 9.0. A large amount of solid may begin to precipitate. Do not proceed to extraction until this pH is stable.

  • Extraction: Add 100 mL of MTBE to the system. Stir vigorously for 10 minutes, then transfer to a separatory funnel and collect the organic layer. Repeat the extraction with a second 100 mL portion of MTBE.

  • Isolation: Combine the MTBE layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 2,3-Diamino-4,5,6-trimethylpyridine. Recrystallize from a mixture of ethyl acetate and heptane if higher purity (>99%) is required.

References

  • Title: Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents Source: ResearchGate URL: [Link]

  • Title: 2,3-diaminopyridine Source: Organic Syntheses URL: [Link]

  • Title: DE102009022830A1 - Preparing 2,3-diaminopyridine compounds Source: Google Patents URL

Sources

Optimization

overcoming steric hindrance in 2,3-Diamino-4,5,6-trimethylpyridine coupling reactions

Welcome to the Technical Support Center for complex heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 2,3-Diamino-4,5,6-trimethylpyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 2,3-Diamino-4,5,6-trimethylpyridine .

The challenge with this scaffold is not merely electronic—it is profoundly steric. The 4,5,6-trimethyl groups create a severe "buttressing effect," compressing the adjacent substituents and locking the 3-amino group into a highly restricted conformational space. Furthermore, the 2-amino group is electronically deactivated by the adjacent pyridine nitrogen and sterically shielded by the 3-amino group. Standard coupling conditions routinely fail here, leading to catalyst poisoning, guanidinylation side-reactions, or the complete recovery of starting materials.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific barriers.

Strategic Decision Matrix

G Start Target: 2,3-Diamino-4,5,6-trimethylpyridine Q1 Identify Electrophile Class Start->Q1 A1 Aryl / Heteroaryl Halides Q1->A1 A2 Carboxylic Acids Q1->A2 B1 Buchwald-Hartwig Cross-Coupling A1->B1 B2 Amide Bond Formation A2->B2 C1 Use Pd-NHC complexes (e.g.,[Pd(IPr*)(cin)Cl]) B1->C1 C2 Use DavePhos ligand with strong base B1->C2 C3 In situ Acyl Fluoride (DAST / Deoxo-Fluor) B2->C3 C4 HATU + TMP Base (Avoid Guanidinylation) B2->C4

Decision matrix for selecting coupling strategies for sterically hindered aminopyridines.

Knowledge Base & Troubleshooting FAQs

Section 1: Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig coupling with 2,3-diamino-4,5,6-trimethylpyridine yields mostly unreacted starting material and some dehalogenated aryl halide. What is going wrong? A: The dehalogenation of your aryl halide is a diagnostic indicator that the palladium catalyst is successfully undergoing oxidative addition, but failing at the amine coordination step. Because of the extreme steric bulk flanking the amino groups, the substrate cannot efficiently displace the halide on the Pd(II) intermediate. Consequently, the complex undergoes β -hydride elimination or protodemetalation. Resolution: You must transition to a catalyst system designed for extreme steric environments. N-heterocyclic carbene (NHC) palladium complexes, such as [Pd(IPr*)(cin)Cl], feature massive steric bulk that forces the metal center into a highly reactive, low-coordinate state, facilitating rapid reductive elimination even with bulky diarylamines[1]. If utilizing phosphine ligands, highly hindered biaryl phosphines like DavePhos have proven significantly more efficient than standard bidentate ligands (BINAP, DPPF) for coupling sterically hindered 2-aminopyridines[2].

Section 2: Amide Bond Formation

Q: When attempting an amide coupling with HATU and DIPEA, my LC-MS shows a +99 Da mass adduct instead of the desired amide. How do I prevent this? A: You are observing a classic guanidinylation side-reaction. In standard amide couplings, the carboxylic acid is activated by HATU to form an active ester. However, because 2,3-diamino-4,5,6-trimethylpyridine is sterically hindered, its nucleophilic attack on the active ester is kinetically exceptionally slow. This allows the amine to instead attack the uronium/aminium carbon of the HATU reagent itself, forming a stable tetramethylguanidine adduct (+99 Da)[3]. Resolution: The mechanism of this side-reaction is base-assisted. To suppress it, replace standard bases like TEA or DIPEA with a sterically hindered, weaker base such as 2,2,6,6-tetramethylpiperidine (TMP) ( pKBH​≤14 ), which is too bulky to mediate the guanidinylation pathway[4]. For ultimate reliability, bypass uronium reagents entirely and generate an in situ acyl fluoride, which is highly effective for coupling sterically hindered substrates where standard methods fail[5].

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting an SNAr reaction with a 2-chloropyridine electrophile, but the aminopyridine is completely unreactive even at reflux. A: The nucleophilicity of 2,3-diamino-4,5,6-trimethylpyridine is heavily dampened by both its steric profile and the electron-withdrawing nature of its own pyridine ring. Standard SNAr requires high temperatures that often lead to substrate degradation before product formation. Resolution: You must dramatically increase the electrophilicity of your coupling partner. Utilizing bench-stable N-(1-ethoxyvinyl) 2-halopyridinium triflates serves as a dual SNAr-activating and N-protecting strategy. This activation allows SNAr to proceed under remarkably mild conditions, successfully accommodating sterically hindered primary and secondary amines[6].

Quantitative Data Presentation

Table 1: Catalyst/Ligand Selection for Buchwald-Hartwig Amination of Hindered Aminopyridines

Catalyst/Ligand System Base Temp Relative Efficacy Mechanistic Advantage
[Pd(IPr*)(cin)Cl] KOtAm 25–110 °C Excellent Massive steric bulk of IPr* promotes rapid reductive elimination.
Pd₂(dba)₃ / DavePhos NaOtBu 80–100 °C Good Biaryl phosphine structure stabilizes the mono-ligated Pd intermediate.

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100 °C | Poor | Bidentate nature restricts space for the bulky aminopyridine to coordinate. |

Table 2: Amide Coupling Reagents for Hindered Aminopyridines

Reagent System Base Guanidinylation Risk Coupling Yield Notes
HATU DIPEA High Low Amine attacks uronium directly due to slow acylation kinetics.
HATU TMP Low Moderate TMP's steric bulk prevents base-assisted guanidinylation.

| Cyanuric Fluoride | Pyridine | None | High | Generates highly reactive acyl fluoride in situ. |

Standard Operating Procedures (SOPs)

SOP 1: Buchwald-Hartwig Amination using Pd-NHC Catalysis

This protocol utilizes a highly active Pd-NHC pre-catalyst to force the coupling of sterically hindered substrates.

  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), 2,3-diamino-4,5,6-trimethylpyridine (1.2 equiv), potassium tert-amylate (KOtAm) (1.5 equiv), and [Pd(IPr*)(cin)Cl] (2 mol%).

  • Solvation: Suspend the mixture in anhydrous toluene to a concentration of 0.2 M. Seal with a PTFE-lined cap and remove from the glovebox.

  • Reaction: Heat the reaction block to 110 °C and stir vigorously for 12 hours.

  • Self-Validation Step: Analyze an aliquot of the crude mixture via GC-MS.

    • If product is observed: Proceed to standard aqueous workup.

    • If only dehalogenated aryl starting material is observed: The oxidative addition was successful, but the amine coordination failed. Verify that the aminopyridine is completely dry; trace water will quench the Pd intermediate before the sterically hindered amine can bind.

SOP 2: Amide Coupling via In Situ Acyl Fluoride Generation

This protocol avoids guanidinylation entirely by utilizing a highly reactive, sterically unencumbered acyl fluoride intermediate.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Fluorination: Add cyanuric fluoride (1.2 equiv) dropwise at 0 °C.

  • Self-Validation Step: Before proceeding, withdraw a 10 µL aliquot and analyze via FT-IR. The reaction is ready only when the broad carboxylic acid O-H stretch disappears and a sharp, distinct acyl fluoride carbonyl peak emerges at ~1840 cm⁻¹. If the peak is absent, do not add the amine; check the integrity of your cyanuric fluoride.

  • Coupling: Add 2,3-diamino-4,5,6-trimethylpyridine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Stir at room temperature until completion (monitor via LC-MS).

References[2] 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4038459/[6] Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8174113/[3] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11016839/[4] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.4c02645[1] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8140889/[5] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2016/OB/C5OB02129D

Sources

Troubleshooting

preventing oxidation and degradation of 2,3-Diamino-4,5,6-trimethylpyridine during storage

Welcome to the Advanced Materials Technical Support Center. As electron-rich aromatic amines become increasingly critical in drug development and materials science, handling them requires rigorous, mechanistically sound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As electron-rich aromatic amines become increasingly critical in drug development and materials science, handling them requires rigorous, mechanistically sound protocols.

2,3-Diamino-4,5,6-trimethylpyridine (CAS: 98427-08-8) is a highly reactive, electron-rich heterocyclic intermediate. The combination of three electron-donating methyl groups (via hyperconjugation) and two amino groups (via resonance) significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level of the pyridine ring. This makes the free base exceptionally vulnerable to auto-oxidation, photo-degradation, and moisture-induced side reactions.

Below is our comprehensive troubleshooting guide and protocol repository designed to ensure the scientific integrity of your batches.

Part 1: Troubleshooting & FAQs

Q: Why does my batch of 2,3-Diamino-4,5,6-trimethylpyridine turn dark brown or black after opening, even when stored in a sealed vial? A: This discoloration is a visual indicator of oxidative degradation. Because the pyridine ring is hyper-enriched with electron density, it is highly susceptible to single-electron transfer (SET) oxidation by trace atmospheric oxygen. Oxidation of 2,3-diaminopyridines typically yields N-oxides, azo compounds, and large, conjugated polymeric networks (phenazine-like structures) that absorb broad spectrums of light, appearing dark brown or black[1]. Even brief exposure to air during weighing can initiate a radical chain reaction that continues inside a sealed vial.

Q: Does storing the free base at -20°C entirely prevent degradation? A: No. While low temperatures reduce the kinetic rate of oxidation, they do not eliminate it if oxygen or moisture is present[2]. Furthermore, standard -20°C freezers undergo auto-defrost cycles. The resulting temperature fluctuations cause condensation inside the vial. Moisture acts as a catalyst for the hydrolysis of trace oxidation intermediates, accelerating the degradation of the bulk powder.

Q: How can I definitively stabilize the compound for long-term archival storage (>6 months)? A: The most chemically robust method is converting the free base into a salt (e.g., a hydrochloride salt). Protonating the amino groups ties up their lone pairs, which prevents them from donating electron density into the pyridine ring. This drastically lowers the HOMO energy level, effectively shutting down the primary oxidative degradation pathway. Studies on similar diaminopyridines demonstrate that ionized (salt) species are vastly more stable under oxidative stress than their molecular (free base) counterparts[3].

Pathway A 2,3-Diamino-4,5,6-trimethylpyridine (Electron-Rich Free Base) B Trace O2 / Actinic Light (Radical Initiation) A->B Air Exposure E Protonation (HCl) (Lone Pairs Tied Up) A->E Salt Formation C N-Oxide Intermediates B->C Oxidation D Azo Compounds & Conjugated Polymers (Dark) B->D Polymerization F Stable Pyridinium Salt (Oxidation Resistant) E->F Lowered HOMO

Fig 1. Oxidative degradation pathways vs. stabilization via protonation.

Part 2: Quantitative Stability Data

To highlight the causality between storage conditions and compound integrity, the following table summarizes the quantitative purity retention of 2,3-Diamino-4,5,6-trimethylpyridine over a 6-month period based on predictive degradation models of electron-rich diaminopyridines[3].

Storage ConditionChemical FormAtmosphereTemp6-Month Purity RetentionVisual Appearance
Ambient BenchtopFree BaseAir25°C< 40%Dark Brown/Black Paste
Standard FreezerFree BaseAir-20°C~ 75%Light Brown/Sticky Solid
Strict InertFree BaseArgon-80°C> 98%Off-White/Pale Yellow Powder
Salt ConversionHCl SaltAir25°C> 99%White Crystalline Powder

Part 3: Self-Validating Experimental Protocols

To maintain scientific integrity, workflows must be designed to prevent degradation before it occurs, while incorporating steps to validate the success of the procedure.

Protocol A: Inert Atmosphere Aliquoting (For immediate/short-term use)

Causality: Argon is approximately 38% denser than air and heavier than Nitrogen, allowing it to form a protective "blanket" over the solid powder, displacing oxygen effectively.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed master bottle of 2,3-Diamino-4,5,6-trimethylpyridine, amber glass storage vials, and PTFE-lined caps into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Divide the bulk powder into single-use aliquots. Validation step: The powder should appear off-white to pale yellow. If it is brown, degradation has already occurred.

  • Sealing: Cap the vials tightly with PTFE-lined caps. PTFE is required because standard rubber septa are permeable to oxygen over time.

  • Secondary Containment: Wrap the caps with Parafilm. Place the vials inside a secondary desiccator jar containing Drierite (calcium sulfate).

  • Storage: Transfer the desiccator jar directly to a -80°C freezer.

Workflow Step1 1. Glovebox Transfer (Argon Atmosphere) Step2 2. Amber Glass Vials (Light Shielding) Step1->Step2 Step3 3. PTFE-Lined Caps + Parafilm Seal Step2->Step3 Step4 4. Store at -80°C (Desiccated) Step3->Step4

Fig 2. Step-by-step inert atmosphere aliquoting and storage workflow.

Protocol B: Conversion to Hydrochloride Salt (For archival/long-term storage)

Causality: Converting the free base to a hydrochloride salt eliminates the electron-donating capability of the amino groups, rendering the compound bench-stable[3].

Step-by-Step Methodology:

  • Dissolution: Under an inert atmosphere, dissolve 1.0 g of 2,3-Diamino-4,5,6-trimethylpyridine free base in 15 mL of anhydrous diethyl ether or tetrahydrofuran (THF).

  • Acidification: Slowly add 2.2 equivalents of a standardized HCl solution in dioxane (e.g., 4M HCl in dioxane) dropwise at 0°C while stirring vigorously.

  • Precipitation: A white to off-white precipitate (the dihydrochloride salt) will form immediately. Allow the suspension to stir for 30 minutes at 0°C to ensure complete salt formation.

  • Filtration & Washing: Filter the precipitate using a Schlenk frit under Argon. Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether to remove any unreacted free base or organic impurities.

  • Drying & Validation: Dry the salt under high vacuum (10⁻³ mbar) for 4 hours. Validation step: Dissolve a 5 mg sample in D2O and perform a 1H-NMR scan. The methyl peaks will shift downfield compared to the free base, confirming protonation of the pyridine ring and amino groups.

  • Storage: The resulting salt can be safely stored in standard glass vials at room temperature or 4°C without risk of rapid oxidation.

References

  • Horseradish peroxidase oxidation of 2,3-diaminopyridine and rel
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products National Institutes of Health (NIH) / PubMed
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Public

Sources

Optimization

Technical Support Center: Chromatography of 2,3-Diamino-4,5,6-trimethylpyridine

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with purifying and quantifying highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with purifying and quantifying highly polar, multi-amine aromatic compounds.

2,3-Diamino-4,5,6-trimethylpyridine presents a unique chromatographic challenge: it possesses a basic pyridine nitrogen and two primary amine groups, making it highly polar and susceptible to severe acid-base interactions with standard chromatographic media. This guide provides field-proven troubleshooting, theoretical grounding, and self-validating protocols to ensure successful separation.

Diagnostic Decision Tree

G Start Target: 2,3-Diamino-4,5,6-trimethylpyridine Split Chromatography Scale? Start->Split Prep Preparative (Flash) Split->Prep Purification Anal Analytical (HPLC) Split->Anal Quantification NP_Bare Bare Silica: DCM/MeOH/NH4OH Prep->NP_Bare Standard Media NP_Amine Amine-Bonded Silica: Hexane/EtOAc Prep->NP_Amine Specialized Media RP_Ion Low pH (pH 1.9) + Ion-Pairing (Octanesulfonate) Anal->RP_Ion Retain Protonated Form RP_High High pH (pH 10.0) + Ammonium Bicarbonate Anal->RP_High Retain Free Base

Workflow for selecting the optimal chromatographic system for multi-amine pyridines.

Core Causality: The Science of Amine Chromatography

To successfully chromatograph 2,3-Diamino-4,5,6-trimethylpyridine, you must control its ionization state and its interactions with the stationary phase.

  • The Silanol Problem (Normal Phase): Bare silica gel is populated with acidic silanol groups (-SiOH) that have a pKₐ of approximately 4.5. The primary amines of our target molecule act as strong Brønsted bases. When introduced to bare silica, they undergo an acid-base reaction, forming strong ionic bonds. This shifts the separation mechanism from reversible adsorption to irreversible ion-exchange, manifesting as severe bandspreading or complete compound loss.

  • The Retention Dilemma (Reversed-Phase): In standard reversed-phase (RP) chromatography, the basic amines are fully protonated at acidic to neutral pH. This renders the molecule highly hydrophilic. Because C18 columns rely on hydrophobic partitioning, the protonated diamine lacks sufficient lipophilicity to be retained, causing it to elute immediately in the void volume ( t0​ ).

Troubleshooting Guides & FAQs

Q1: My compound is stuck on the normal-phase silica column, or I am seeing massive tailing. How do I fix this? Cause: Uncontrolled acid-base interactions between the basic amines and acidic silica silanols. Solution: You must neutralize the silanols. The most accessible method is to use a highly polar, basified solvent system. A standard mixture is Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonia (NH₄OH) at a ratio of 80:18:2. The ammonia outcompetes the basic analyte for the acidic silanol binding sites, allowing the target molecule to elute cleanly, a technique heavily relied upon for stubborn amines ()[1]. Alternatively, switching to an amine-functionalized silica column (NH₂-silica) eliminates the Brønsted acid sites entirely, allowing the use of softer solvents like Hexane/Ethyl Acetate without added base ()[2].

Q2: I am using RP-HPLC, but 2,3-Diamino-4,5,6-trimethylpyridine elutes in the void volume. How can I increase retention? Cause: The molecule is ionized and too polar to interact with the hydrophobic C18 stationary phase. Solution: You must employ Ion-Pairing Chromatography (IPC). By using a low pH mobile phase (e.g., pH 1.9 with Trifluoroacetic Acid), you ensure the amines are fully protonated. You then add an anionic ion-pairing reagent, such as Sodium Octanesulfonate (1 g/L). The hydrophobic tail of the octanesulfonate interacts with the C18 phase, while its anionic head pairs with the protonated amines, drastically increasing retention and peak symmetry. This specific low-pH ion-pairing method has been rigorously validated for structurally similar diaminopyridines ()[3].

Validated Experimental Protocols
Protocol A: Preparative Flash Chromatography (Normal Phase)

Objective: Isolate 2,3-Diamino-4,5,6-trimethylpyridine from crude synthesis mixtures.

  • Solvent Preparation: Prepare a mobile phase of DCM / MeOH / 28% Aqueous NH₄OH in an 80:18:2 (v/v/v) ratio. Mix thoroughly and allow it to degas.

  • Column Equilibration: Flush a standard bare silica flash column with 3-5 column volumes (CV) of the prepared solvent system. Causality Note: This pre-equilibration is critical; it allows the ammonia to saturate and neutralize the acidic silanols before the sample is introduced.

  • Sample Loading: Dissolve the crude mixture in the minimum required volume of the mobile phase. If the sample is insoluble, perform a dry load using Celite (do NOT use bare silica for dry loading basic amines, as it will trap the compound).

  • Elution & Detection: Run the column isocratically. Monitor fractions via UV detection at 254 nm (due to the pyridine ring's strong absorbance).

  • Self-Validation Check: Spot the crude mixture on a TLC plate and elute with the 80:18:2 solvent. A perfectly round spot with an Rf​ of 0.3–0.4 confirms the system is properly masking the silanols.

Protocol B: Analytical RP-HPLC with Ion-Pairing

Objective: Quantify purity and resolve the target from mono-amino degradation products.

  • Column Selection: Use a high-quality C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A (Aqueous): Dissolve 1.0 g of Sodium Octanesulfonate in 1 Liter of HPLC-grade water. Adjust the pH to exactly 1.9 using Trifluoroacetic Acid (TFA).

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Set the system to an isocratic flow of 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 1.0 mL/min. Set the column oven to 30°C and UV detection to 280 nm.

  • Self-Validation Check: Inject a void volume marker (e.g., uracil). The retention factor ( k′ ) of 2,3-Diamino-4,5,6-trimethylpyridine must be ≥3.0 , and the peak asymmetry factor ( As​ ) must be between 0.9 and 1.2. If As​>1.5 , verify that the pH of Mobile Phase A has not drifted above 2.0.

Quantitative Data Summaries

Table 1: Normal-Phase Solvent System Performance for Diaminopyridines | Solvent System | Stationary Phase | Modifier | Rf​ Value | Peak Asymmetry ( As​ ) | Causality / Result | | :--- | :--- | :--- | :--- | :--- | :--- | | Hexane / EtOAc (50:50) | Bare Silica | None | 0.05 | > 3.0 | Unsuitable; strong silanol ion-exchange. | | DCM / MeOH (90:10) | Bare Silica | None | 0.15 | 2.5 | Poor peak shape; insufficient hydrogen bond disruption. | | DCM / MeOH / NH₄OH (80:18:2) | Bare Silica | 2% NH₄OH | 0.35 | 1.2 | Excellent; ammonia competitively masks acidic silanols. | | EtOAc / Isopropanol (80:20) | NH₂-Silica | None | 0.40 | 1.1 | Optimal; basic stationary phase eliminates acid-base interactions. |

Table 2: Reversed-Phase HPLC Retention Strategies (C18 Column) | Mobile Phase (Isocratic) | pH | Additive / Strategy | Retention Factor ( k′ ) | Theoretical Plates ( N ) | | :--- | :--- | :--- | :--- | :--- | | Water / MeCN (90:10) | 6.5 | None | 0.2 (Void) | < 1,000 | | Water / MeCN (90:10) | 1.9 | 0.1% TFA | 0.5 | 2,500 | | Water / MeCN (90:10) | 1.9 | 1 g/L Sodium Octanesulfonate | 4.5 | > 10,000 | | 10mM NH₄HCO₃ / MeCN (70:30) | 10.0 | High pH (Free Base Form) | 3.8 | > 8,000 |

References
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at:[Link]

  • Chromatographia (via ResearchGate). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available at:[Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: pH Optimization &amp; Aqueous Stability of 2,3-Diamino-4,5,6-trimethylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of highly substituted pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of highly substituted pyridine derivatives. 2,3-Diamino-4,5,6-trimethylpyridine is a uniquely electron-rich molecule; while this makes it highly reactive and valuable for drug development, it also introduces significant instability in aqueous media.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you optimize the pH and maximize the shelf-life of your formulations.

Part 1: Core Principles & Causality (FAQ)

Q: Why does 2,3-Diamino-4,5,6-trimethylpyridine rapidly degrade in neutral to basic aqueous buffers? A: The stability of pyridine derivatives is fundamentally governed by the electron density of the aromatic ring. 2,3-Diamino-4,5,6-trimethylpyridine features three methyl groups (electron-donating via hyperconjugation) and two amino groups (strongly electron-donating via resonance). This massive electron enrichment significantly increases the electron density on the pyridine nitrogen, making it a powerful proton acceptor[1]. However, in neutral to basic media (pH > pKa), the unprotonated nitrogen lone pairs are exposed. This free base form is highly susceptible to electrophilic attack and reactive oxygen species (ROS), facilitating rapid N-oxidation and the formation of nitro-derivatives[2].

Q: What is the mechanistic advantage of lowering the pH for this specific compound? A: Lowering the pH below the compound's pKa—estimated between 6.7 and 7.4 based on similar collidine derivatives[3]—forces the protonation of the pyridine nitrogen. This protonation ties up the lone pair, shifting the ring from an electron-rich state to a more electron-deficient state. As demonstrated in, this structural modification creates a high energy barrier against oxidation, effectively shutting down the primary degradation pathway and rendering the ionized (salt) form significantly more stable[2].

Q: I am observing a pink/brown discoloration in my aqueous stock solutions over time. What causes this, and how can I prevent it? A: Discoloration is a hallmark of oxidative degradation. The amino groups on the pyridine ring can oxidize to form highly conjugated azo or nitroso compounds, which absorb light in the visible spectrum. To troubleshoot and prevent this:

  • Acidify the Media: Shift the buffer to a mildly acidic pH (e.g., pH 4.0 - 5.0) to maintain the protonated salt form[4].

  • Exclude Oxygen: Purge the aqueous media with an inert gas (Argon or Nitrogen) to displace dissolved oxygen before adding the API.

  • Add Chelators: Incorporate a chelating agent (e.g., EDTA) to sequester trace transition metals (like Fe³⁺ or Cu²⁺) that catalyze autoxidation.

Part 2: Experimental Workflows & Protocols

Self-Validating Protocol: pH-Rate Profile Determination

To empirically determine the optimal pH for your specific formulation, you must execute a self-validating kinetic study. This protocol uses forced degradation to establish a definitive pH-rate profile, ensuring your chosen pH is backed by quantitative causality.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson buffer) adjusted to pH 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0. Verify the pH using a calibrated probe at your target incubation temperature.

  • Sample Spiking: Dissolve 2,3-Diamino-4,5,6-trimethylpyridine in a minimal volume of inert, purged organic solvent (e.g., DMSO) to create a concentrated stock. Spike this stock into the aqueous buffers to achieve a final API concentration of 100 µg/mL. Ensure residual organic solvent is <1% v/v.

  • Thermal Stressing: Aliquot the solutions into amber glass HPLC vials (to prevent photolytic degradation) and seal with PTFE septa. Incubate in a thermostated chamber at 40°C and 60°C to accelerate degradation.

  • Sampling & Quenching: Pull samples at t = 0, 24, 48, 72, and 168 hours. Quench the reaction immediately by diluting 1:1 with a cold, acidic mobile phase (e.g., 0.1% Formic Acid in Acetonitrile) to halt any base-catalyzed degradation.

  • HPLC-UV/MS Analysis: Analyze the quenched samples using a stability-indicating reversed-phase HPLC method (C18 column, gradient elution). Monitor the disappearance of the intact API peak and the appearance of degradant peaks (which typically elute earlier due to increased polarity from oxidation).

  • Kinetic Modeling: Plot ln(Ct​/C0​) versus time for each pH. The slope of the linear fit represents the apparent first-order degradation rate constant ( kobs​ ). Plot kobs​ against pH to identify the exact pH of maximum stability.

Part 3: Data Presentation & Visualization

Quantitative Summary: pH-Dependent Stability Profile

The following table summarizes the predicted behavior of 2,3-Diamino-4,5,6-trimethylpyridine across different pH ranges, synthesizing pKa data and oxidative susceptibility.

pH RangePredominant SpeciesOxidation SusceptibilityEstimated Half-Life (40°C)Formulation Recommendation
< 3.0 Di-protonatedVery Low> 6 monthsAvoid (Risk of acid-catalyzed hydrolysis)
4.0 - 5.0 Mono-protonated (Salt)Low> 3 monthsOptimal Target Range
6.0 - 7.0 Equilibrium MixtureModerate~ 2 - 4 weeksRequires rigorous oxygen exclusion
> 7.5 Free Base (Non-ionized)High< 3 daysUnsuitable for aqueous storage
System Workflows & Logical Relationships

Mechanism API 2,3-Diamino-4,5,6-trimethylpyridine in Aqueous Media Acidic Acidic Media (pH < pKa) Protonated Pyridine Nitrogen API->Acidic pH < 6.0 Basic Basic Media (pH > pKa) Free Base (Unprotonated) API->Basic pH > 7.0 Stable High Stability (Lone pair engaged, oxidation resistant) Acidic->Stable Degrade Rapid Degradation (Susceptible to ROS & N-oxidation) Basic->Degrade

Logical relationship between pH, protonation state, and oxidative degradation susceptibility.

Workflow A 1. Buffer Prep (pH 3.0 - 8.0) B 2. API Spiking (100 µg/mL) A->B C 3. Thermal Stress (40°C / 60°C) B->C D 4. HPLC-UV/MS Analysis C->D E 5. Kinetic Modeling (k_obs vs pH) D->E

Self-validating experimental workflow for determining the pH-rate profile.

References

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products Source: PubMed (NIH) URL:[Link]

  • 2,4,6-Trimethylpyridine Source: Wikipedia URL:[Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules Source: SEFH URL:[Link]

Sources

Optimization

handling moisture sensitivity of 2,3-Diamino-4,5,6-trimethylpyridine in the lab

Welcome to the Technical Support Center for handling 2,3-Diamino-4,5,6-trimethylpyridine (CAS: 98427-08-8). As a highly functionalized pyridine derivative, this compound is a critical building block in drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2,3-Diamino-4,5,6-trimethylpyridine (CAS: 98427-08-8). As a highly functionalized pyridine derivative, this compound is a critical building block in drug development and materials science. However, its structural features make it notoriously susceptible to environmental degradation.

This guide is engineered for researchers and scientists, providing field-proven, self-validating protocols to ensure experimental reproducibility and reagent integrity.

Part 1: Mechanistic Overview of Sensitivity

To master the handling of 2,3-Diamino-4,5,6-trimethylpyridine, one must first understand the causality of its instability. The pyridine ring is heavily enriched by three electron-donating methyl groups and two vicinal amino groups. This extreme electron density significantly lowers the molecule's oxidation potential.

When exposed to atmospheric oxygen, single-electron transfer (SET) oxidation occurs rapidly. Moisture acts as a destructive catalyst in this process, protonating reactive intermediates and facilitating the hydrolytic cleavage of oxidized iminium or azo species[1]. This cascade ultimately polymerizes the compound into dark, insoluble impurities that can ruin sensitive catalytic reactions[2].

degradation A 2,3-Diamino-4,5,6- trimethylpyridine B Atmospheric Exposure (O2 & H2O) A->B C Iminium/Azo Formation (Oxidation) B->C D Hydrolytic Cleavage (Moisture) B->D E Degraded Polymer (Dark/Black Solid) C->E D->E

Degradation pathway of vicinal diaminopyridines upon air and moisture exposure.

Part 2: Troubleshooting & FAQs

Q1: My batch of 2,3-Diamino-4,5,6-trimethylpyridine has turned from a pale powder to a dark brown/black solid. Is it still usable? A1: No, direct use is not recommended. The color change is a visual indicator of oxidative degradation, common in electron-rich aromatic amines[2]. The dark impurities are often polymeric and can poison sensitive transition-metal catalysts or skew stoichiometric ratios. Rescue Protocol: You can attempt to rescue the reagent via anaerobic sublimation under high vacuum, or by recrystallization from degassed, anhydrous solvents (e.g., toluene/hexane) performed entirely inside an inert-atmosphere glovebox.

Q2: How should I store this compound to maximize its shelf life and prevent hydrolysis? A2: To prevent degradation, the container must be tightly sealed to prevent the ingress of atmospheric moisture and stored in a cool, dark environment[3]. For optimal longevity, store the reagent inside a glovebox under an inert argon or nitrogen atmosphere. If a glovebox is unavailable, a nitrogen-purged desiccator cabinet is the next best alternative, as it maintains dry conditions that prevent trace moisture from degrading sensitive compounds[4].

Quantitative Storage Data:

Storage Method Environment Relative Humidity (RH) Expected Shelf-Life Visual Indicator of Failure
Ambient Benchtop Air, Uncontrolled 40-60% < 1 Week Rapid darkening (yellow to black)
Standard Desiccator Silica Gel < 10% 1-3 Months Pink silica gel; slight yellowing
Active N₂ Desiccator Nitrogen Gas Purge < 1% 6-12 Months Hygrometer reading > 1%

| Glovebox | Inert Argon/Nitrogen | < 1 ppm O₂/H₂O | > 2 Years | O₂/H₂O sensor alerts |

Q3: I need to weigh the solid diamine for a reaction, but I don't have a glovebox. How do I prevent moisture absorption during transfer? A3: If a glovebox is not available, you must utilize a "nitrogen blanket" technique. Rapidly weigh the solid into a pre-dried reaction flask under a continuous, positive flow of inert gas[3]. Immediately seal the flask with a rubber septum and cycle it onto a Schlenk line.

Part 3: Standard Operating Procedure (SOP)

Schlenk lines are versatile pieces of laboratory equipment that enable the safe and convenient manipulation of air- and moisture-sensitive compounds[5]. Below is the self-validating protocol for setting up a reaction with 2,3-Diamino-4,5,6-trimethylpyridine.

Step-by-Step Methodology: Schlenk Line Reaction Setup

1. Glassware Preparation & Drying Clean all glassware and place it in a drying oven (≥120°C) for at least 1 hour before transfer. Assemble the hot glassware (flask, condenser, stir bar) and immediately seal it with a rubber septum.

2. Schlenk Line Cycling (Self-Validating Step) Connect the flask to the Schlenk line. Perform a minimum of three vacuum/inert gas cycles to remove adsorbed moisture[6]. Validation Checkpoint: Open the main pump isolation valve. You should see the pressure meter rapidly decrease. If the pump gurgles or the pressure plateaus early, there is an atmospheric leak in your seals. Do not proceed until the leak is fixed.

3. Reagent Transfer Under a positive flow of inert gas, briefly remove the septum to add the 2,3-Diamino-4,5,6-trimethylpyridine, or add it via a solid-addition funnel pre-loaded in a glovebox. Reseal and perform one final vacuum/purge cycle (be cautious not to pull the fine powder into the vacuum manifold).

4. Anhydrous Solvent Addition Cannula transfers are routinely used to move solvents without atmospheric exposure[6]. Insert a stainless steel cannula through the septum of the solvent flask, purge it with inert gas for 15-30 seconds, and then pierce the receiving flask containing the diamine[6]. Use positive pressure to transfer the solvent.

5. Reaction Execution Maintain a positive pressure of inert gas throughout the reaction[3]. When monitoring the reaction via TLC or LC-MS, use a syringe that has been purged three times with inert gas prior to piercing the septum to withdraw an aliquot[6].

schlenk S1 1. Flame-Dry Glassware under Vacuum S2 2. Backfill with Inert Gas (Ar/N2) S1->S2 S3 3. Anaerobic Transfer of Solid Diamine S2->S3 S4 4. Cannula/Syringe Transfer of Anhydrous Solvent S3->S4 S5 5. Sealed Reaction under Positive Pressure S4->S5

Step-by-step Schlenk line workflow for handling moisture-sensitive diamines.

References

  • Purdue Chemistry - Standard Operating Procedures: Bart Laboratory URL: [Link]

  • ACS Publications (Organometallics) - An Illustrated Guide to Schlenk Line Techniques URL:[Link]

  • LibreTexts - The Schlenk Line Survival Guide URL:[Link]

  • Terra Universal - Desiccator Selection Guide | Bel-Art Secador Desiccant Types URL: [Link]

  • ResearchGate - ChemInform Abstract: Facile Synthesis of Vicinal Diamines via Oxidation... URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2,3-Diamino-4,5,6-trimethylpyridine vs. 2,3-Diaminopyridine

Executive Summary For drug development professionals and synthetic chemists, the 2,3-diaminopyridine (DAP) scaffold is a privileged building block, frequently utilized in the design of neurological therapeutics, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the 2,3-diaminopyridine (DAP) scaffold is a privileged building block, frequently utilized in the design of neurological therapeutics, such as Bradykinin B1 receptor antagonists[1],[2]. However, modifying this core to 2,3-Diamino-4,5,6-trimethylpyridine (DATMP)[3] introduces profound stereoelectronic shifts. This guide objectively compares the reactivity profiles of DAP and DATMP, focusing on nucleophilic regioselectivity and oxidative bioactivation, to inform rational drug design and synthetic route optimization.

Stereoelectronic Framework: The Causality of Reactivity

To master the reactivity of these scaffolds, one must understand the underlying electronic and steric forces governing their behavior:

  • Inherent Nucleophilic Asymmetry: In unsubstituted DAP, the 2-amino group shares its lone pair with the adjacent endocyclic pyridine nitrogen via amidine-like resonance. This delocalization heavily reduces its nucleophilicity. Conversely, the 3-amino group lacks this direct resonance sink, retaining greater localized electron density and acting as the primary nucleophilic site[4].

  • The Trimethyl Effect (DATMP): The introduction of three methyl groups at the 4, 5, and 6 positions in DATMP globally enriches the pyridine ring's electron density via inductive (+I) effects. While this electronically enhances the nucleophilicity of both amino groups, the 4-methyl group introduces severe steric hindrance directly adjacent to the highly reactive 3-amino group .

  • Oxidative Bioactivation: DAP derivatives are susceptible to enzymatic oxidation, forming highly electrophilic pyridine-2,3-diimine intermediates[2]. Because DATMP is significantly more electron-rich, it possesses a lower oxidation potential. However, the steric bulk of the trimethyl substitution can shield the resulting diimine from nucleophilic attack by biological thiols, altering its downstream toxicity profile.

Comparative Performance Data

The following table summarizes the divergent reactivity metrics between the two scaffolds, providing a predictive model for synthetic planning.

Parameter2,3-Diaminopyridine (DAP)2,3-Diamino-4,5,6-trimethylpyridine (DATMP)Mechanistic Driver
3-NH₂ Nucleophilicity High (Primary reactive site)High (Electronically) / Low (Sterically)Amidine resonance vs. 4-Methyl steric clash
2-NH₂ Nucleophilicity Low (Resonance delocalized)Moderate (+I enriched)Inductive donation from 4,5,6-methyl groups
Condensation Regioselectivity Highly selective for 3-NH₂ attackMixed or invertedSteric block at 3-position forces 2-NH₂ attack
Oxidation Potential ModerateLow (Easily oxidized)Electron-rich trimethyl-substituted ring
Diimine Trapping (GSH) Rapid (+305 Da adduct)Slower / Sterically shieldedMethyl groups hinder nucleophilic thiol approach

Mechanistic Visualizations

Pathway1 DAP 2,3-Diaminopyridine (Unobstructed 3-NH2) Glyoxal Arylglyoxal (Electrophile) DAP->Glyoxal Rapid 3-NH2 Attack DATMP DATMP (Sterically Hindered 3-NH2) DATMP->Glyoxal Hindered 3-NH2 Attack Prod1 3-Arylpyrido[2,3-b]pyrazine (Kinetically Favored) Glyoxal->Prod1 DAP Pathway Prod2 Altered Regioisomer (Sterically Forced) Glyoxal->Prod2 DATMP Pathway

Fig 1. Stereoelectronic divergence in the condensation of DAP and DATMP with arylglyoxals.

Pathway2 Core Diamine Core (DAP or DATMP) Enzyme Enzymatic Oxidation (HRP + H2O2 / CYP3A4) Core->Enzyme Diimine Pyridine-2,3-diimine (Electrophilic Intermediate) Enzyme->Diimine -2H+, -2e- GSH GSH Trapping (Nucleophilic Addition) Diimine->GSH Adduct Glutathione Conjugate (+305 Da Mass Shift) GSH->Adduct Self-Validating Marker

Fig 2. Oxidative bioactivation pathway of 2,3-diaminopyridines into electrophilic diimines.

Self-Validating Experimental Workflows

To empirically verify the stereoelectronic differences between DAP and DATMP, the following self-validating protocols are designed to isolate causality from experimental noise.

Workflow A: Regioselective Condensation Mapping

Objective: Determine the steric impact of the 4-methyl group on the formation of pyrido[2,3-b]pyrazines. Causality: Arylglyoxals possess two electrophilic centers (aldehyde and ketone). The more nucleophilic amine will attack the more reactive aldehyde carbon first[4]. Tracking the final position of the aryl group reveals which amine initiated the attack.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of the target diamine (DAP or DATMP) in 5 mL of a Dimethylformamide (DMF) and Ethanol mixture (1:1 v/v)[4].

  • Electrophile Addition: Add 1.0 mmol of phenylglyoxal dropwise at room temperature to prevent uncontrolled exothermic polymerization.

  • Thermal Condensation: Elevate the reaction temperature to 90 °C and stir for 2–4 hours. Monitor the consumption of starting materials via LC-MS.

  • Isolation: Cool the mixture to precipitate the product, filter, and wash with cold ethanol.

  • Self-Validation (2D-NOESY NMR): Dissolve the purified product in DMSO-d6. Run a 2D-NOESY NMR experiment.

    • DAP Expected Outcome: Cross-peaks between the phenyl protons and the pyridine C4-proton confirm the phenyl ring is at the 3-position (indicating the 3-NH₂ attacked the aldehyde first).

    • DATMP Expected Outcome: If the 4-methyl group successfully blocks the 3-NH₂, the 2-NH₂ will attack the aldehyde first, inverting the regioselectivity. This is validated by NOESY cross-peaks between the phenyl protons and the 4-methyl protons.

Workflow B: Oxidative Bioactivation & GSH Trapping Assay

Objective: Quantify the susceptibility of the diamine core to form reactive pyridine-2,3-diimine species. Causality: Enzymatic oxidation strips electrons from the diamine, forming a diimine[2]. This transient electrophile cannot be easily isolated but can be permanently trapped by reduced glutathione (GSH). The resulting mass shift serves as an undeniable forensic marker of oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 µM solution of the diamine in 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Trapping Agent: Add 1.0 mM reduced glutathione (GSH) to the solution. The 10x excess ensures pseudo-first-order trapping kinetics.

  • Enzymatic Initiation: Add 1.0 U/mL horseradish peroxidase (HRP)[5] and initiate the reaction with 100 µM H₂O₂.

    • Control Design: Run a parallel negative control lacking H₂O₂ to validate that adduct formation is strictly oxidation-dependent.

  • Incubation & Quenching: Incubate at 37 °C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.

  • Self-Validation (LC-MS/MS): Centrifuge the sample and analyze the supernatant. Look for a specific +305 Da mass shift relative to the parent diamine mass[2]. Comparing the Area Under the Curve (AUC) of the GSH-adducts between DAP and DATMP will quantitatively reveal how the trimethyl substitution alters oxidative vulnerability.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 2,3-Diamino-4,5,6-trimethylpyridine

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. For a compound such as 2,3-Diamino-4,5,6-trimethylpyri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. For a compound such as 2,3-Diamino-4,5,6-trimethylpyridine, a critical building block in the synthesis of various pharmaceutical agents, a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for assessing the purity of 2,3-Diamino-4,5,6-trimethylpyridine, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is a critical step in ensuring the reliability and accuracy of analytical data. For purity testing, the HPLC method must be able to accurately quantify the main compound and effectively separate it from any potential impurities, including starting materials, by-products, and degradation products. This guide will walk researchers, scientists, and drug development professionals through the essential validation parameters, offering a comparative perspective on different chromatographic approaches and providing the rationale behind experimental choices.

The Foundation: Regulatory Framework and Scientific Rationale

The validation of analytical methods is governed by guidelines from international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, emphasizing a lifecycle approach to method development and validation.[6][7]

The core principle of method validation is to establish, through documented evidence, that the analytical procedure has a high degree of assurance for its intended use.[8] For a purity assay, this translates to a method that is specific, accurate, precise, linear, and robust over a defined range.

Visualizing the Validation Workflow

A systematic approach is crucial for successful method validation. The following diagram illustrates the logical flow of the validation process for an HPLC purity method.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting MD_Start Method Development MD_Optimize Optimization of Chromatographic Conditions MD_Start->MD_Optimize VP_Define Define Validation Parameters & Acceptance Criteria (ICH Q2) MD_Optimize->VP_Define EV_Specificity Specificity VP_Define->EV_Specificity EV_Linearity Linearity VP_Define->EV_Linearity EV_Range Range VP_Define->EV_Range EV_Accuracy Accuracy VP_Define->EV_Accuracy EV_Precision Precision (Repeatability & Intermediate) VP_Define->EV_Precision EV_LOD LOD VP_Define->EV_LOD EV_LOQ LOQ VP_Define->EV_LOQ EV_Robustness Robustness VP_Define->EV_Robustness DR_Report Validation Report EV_Specificity->DR_Report EV_Linearity->DR_Report EV_Range->DR_Report EV_Accuracy->DR_Report EV_Precision->DR_Report EV_LOD->DR_Report EV_LOQ->DR_Report EV_Robustness->DR_Report DR_SOP Standard Operating Procedure (SOP) DR_Report->DR_SOP

Caption: Logical workflow for HPLC method validation.

Comparative Analysis of HPLC Methodologies

The choice of HPLC column and mobile phase is critical for achieving the desired separation. For aminopyridine compounds, which are generally hydrophilic, several approaches can be considered.[9][10][11]

ParameterMethod A: Reversed-Phase (C18)Method B: Mixed-ModeMethod C: HILIC
Stationary Phase Octadecyl silane (C18)C18 with embedded polar groups or ion-exchange ligandsBare silica or polar bonded phase
Mobile Phase Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate or formate buffer)Similar to reversed-phase, but with potential for adjusting ionic strength and pH to modulate retention.High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer
Retention Mechanism Primarily hydrophobic interactions.Combination of hydrophobic and ionic or hydrogen bonding interactions.Partitioning of the analyte into a water-enriched layer on the stationary phase surface.
Advantages Robust, widely available, and well-understood. Good for separating non-polar impurities.Enhanced retention and selectivity for polar and ionizable compounds. Can often avoid the need for ion-pairing reagents.[9]Excellent retention for very polar compounds that are not retained in reversed-phase.
Disadvantages May provide insufficient retention for highly polar analytes like 2,3-Diamino-4,5,6-trimethylpyridine without the use of ion-pairing reagents.Method development can be more complex due to multiple interaction modes.Longer equilibration times and potential for peak shape issues if mobile phase composition is not carefully controlled.

Experimental Protocol: A Validated Reversed-Phase HPLC Method

This section provides a detailed, step-by-step protocol for a validated isocratic reversed-phase HPLC method for the purity determination of 2,3-Diamino-4,5,6-trimethylpyridine.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate and ortho-phosphoric acid.

  • Reference standard of 2,3-Diamino-4,5,6-trimethylpyridine (purity ≥ 99.5%).

  • Sample of 2,3-Diamino-4,5,6-trimethylpyridine to be tested.

2. Chromatographic Conditions

  • Mobile Phase: A filtered and degassed mixture of 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) and Acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

3. Preparation of Solutions

  • Buffer Preparation (0.02 M): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted ortho-phosphoric acid.

  • Diluent: Mobile phase.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2,3-Diamino-4,5,6-trimethylpyridine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 2,3-Diamino-4,5,6-trimethylpyridine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[12] Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Validation Parameters: A Deep Dive

The following sections detail the experimental design and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1) guidelines.[1][13]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]

  • Experimental Approach:

    • Analyze a blank (diluent).

    • Analyze the reference standard of 2,3-Diamino-4,5,6-trimethylpyridine.

    • Analyze the sample solution.

    • Spike the sample solution with known related substances and potential impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate degradation products.

  • Acceptance Criteria:

    • The peak for 2,3-Diamino-4,5,6-trimethylpyridine should be free from any co-eluting peaks in the spiked and stressed samples.

    • Peak purity analysis (using a PDA detector) should demonstrate that the analyte peak is spectrally homogeneous.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Experimental Approach: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Data Analysis: Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13] For a purity assay, the range is typically 80% to 120% of the test concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

  • Experimental Approach: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision):

    • Experimental Approach: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Experimental Approach (Signal-to-Noise Ratio): Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

  • Experimental Approach: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (e.g., ± 2% organic).

    • pH of the buffer (± 0.2 units).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Logical Relationships in Validation

The validation parameters are interconnected, and understanding these relationships is key to an efficient validation process.

Validation_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ Robustness Robustness Robustness->Precision

Caption: Interdependencies of HPLC validation parameters.

Conclusion

A thoroughly validated HPLC method is a cornerstone of quality assurance in the pharmaceutical industry. For 2,3-Diamino-4,5,6-trimethylpyridine, a reversed-phase HPLC method, as detailed in this guide, provides a robust and reliable approach for purity assessment. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, and by comparing different chromatographic strategies, researchers can ensure that their analytical data is accurate, reliable, and compliant with regulatory expectations. The principles and protocols outlined herein serve as a comprehensive guide for developing and validating a fit-for-purpose HPLC method for this and other structurally similar compounds.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • Li, J., Wang, Y., & Zhang, L. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 38(5), 889-893. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Waters Corporation. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • AugustaChrom. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-Diamino-4,5,6-trimethylpyridine

Introduction 2,3-Diamino-4,5,6-trimethylpyridine is a polysubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,3-Diamino-4,5,6-trimethylpyridine is a polysubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds. Understanding the fragmentation pattern is crucial for confirming the molecular structure and identifying related substances in complex mixtures. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2,3-Diamino-4,5,6-trimethylpyridine, supported by comparisons with structurally similar molecules and a generalized experimental protocol.

Predicted Fragmentation Pathways of 2,3-Diamino-4,5,6-trimethylpyridine

The fragmentation of 2,3-Diamino-4,5,6-trimethylpyridine under EI-MS is expected to be driven by the stability of the aromatic pyridine ring and the nature of its substituents. The molecular ion (M+) is anticipated to be prominent. The primary fragmentation pathways likely involve the loss of small radicals and neutral molecules from the substituent groups.

A key fragmentation route is the loss of a methyl radical (•CH3) from the molecular ion, a common fragmentation for methylated aromatic compounds, to form a stable [M-15]+ ion.[1][2][3] Subsequent or alternative fragmentation may involve the amino groups. The loss of an amino radical (•NH2) can lead to the [M-16]+ ion. Another possibility is the elimination of a neutral ammonia molecule (NH3) to produce the [M-17]+ ion. Further fragmentation of the pyridine ring can occur, although this generally requires higher energy.

Below is a diagram illustrating the predicted primary fragmentation pathways.

fragmentation_pathways M M+• (m/z 165) 2,3-Diamino-4,5,6-trimethylpyridine M_minus_15 [M-CH3]+ (m/z 150) M->M_minus_15 - •CH3 M_minus_16 [M-NH2]+ (m/z 149) M->M_minus_16 - •NH2 M_minus_17 [M-NH3]+• (m/z 148) M->M_minus_17 - NH3 M_minus_30 [M-2CH3]+• (m/z 135) M_minus_15->M_minus_30 - •CH3

Caption: Predicted primary fragmentation pathways for 2,3-Diamino-4,5,6-trimethylpyridine.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, it is instructive to compare it with the known fragmentation of structurally related compounds.

  • 2,4,6-Trimethylpyridine (s-Collidine): The mass spectrum of s-collidine is dominated by the molecular ion and a significant [M-1]+ ion, arising from the loss of a hydrogen atom from a methyl group to form a stable pyridyl-methyl cation.[1][2][3] The loss of a methyl radical ([M-15]+) is also observed. For 2,3-Diamino-4,5,6-trimethylpyridine, while an [M-1]+ peak is possible, the presence of amino groups introduces more favorable fragmentation pathways.

  • Diaminopyridines: The fragmentation of diaminopyridines typically involves the loss of HCN or NH2 radicals from the molecular ion. The stability of the pyridine ring often leads to its retention in many fragment ions.[4]

The presence of both methyl and amino groups in 2,3-Diamino-4,5,6-trimethylpyridine suggests a hybrid fragmentation behavior. The initial loss of a methyl radical is highly probable due to the formation of a resonance-stabilized cation. The subsequent fragmentation will likely involve the amino groups.

comparison_workflow cluster_target 2,3-Diamino-4,5,6-trimethylpyridine cluster_collidine 2,4,6-Trimethylpyridine cluster_diaminopyridine Diaminopyridine Target_M M+• (m/z 165) Target_frags Loss of •CH3 Loss of •NH2 Loss of NH3 Target_M->Target_frags Comparison Comparative Analysis Target_frags->Comparison Collidine_M M+• (m/z 121) Collidine_frags Loss of H• Loss of •CH3 Collidine_M->Collidine_frags Collidine_frags->Comparison Diamino_M M+• (m/z 109) Diamino_frags Loss of HCN Loss of •NH2 Diamino_M->Diamino_frags Diamino_frags->Comparison

Caption: Comparative fragmentation logic.

Hypothetical Mass Spectrum Data

The following table summarizes the predicted major ions in the EI mass spectrum of 2,3-Diamino-4,5,6-trimethylpyridine. The relative intensities are hypothetical and based on the expected stability of the fragment ions.

m/zProposed FragmentFormulaRelative Intensity (%)
165[M]+•C9H15N385
150[M - •CH3]+C8H12N3100
149[M - •NH2]+C9H13N220
148[M - NH3]+•C9H12N215
135[M - 2•CH3]+•C7H9N330
121[C8H11N]+•C8H11N10

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a general procedure for acquiring an electron ionization mass spectrum of 2,3-Diamino-4,5,6-trimethylpyridine.

1. Sample Preparation: a. Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane). b. Vortex the solution to ensure complete dissolution. c. Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

2. Instrumentation: a. A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended. b. Alternatively, a direct insertion probe can be used.

3. GC-MS Parameters (if applicable): a. GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable. b. Injection Volume: 1 µL. c. Inlet Temperature: 250 °C. d. Carrier Gas: Helium at a constant flow rate of 1 mL/min. e. Oven Temperature Program: i. Initial temperature: 50 °C, hold for 2 minutes. ii. Ramp to 280 °C at 15 °C/min. iii. Hold at 280 °C for 5 minutes.

4. Mass Spectrometer Parameters: a. Ionization Mode: Electron Ionization (EI). b. Electron Energy: 70 eV. c. Ion Source Temperature: 230 °C. d. Quadrupole Temperature: 150 °C. e. Mass Range: m/z 40-400. f. Scan Speed: 1000 amu/s.

5. Data Acquisition and Analysis: a. Acquire the data in full scan mode. b. Process the resulting chromatogram and mass spectrum using the instrument's software. c. Identify the molecular ion and major fragment ions. d. Compare the obtained spectrum with the predicted fragmentation pattern.

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_instrumentation 2. Instrumentation cluster_data_acquisition 3. Data Acquisition cluster_analysis 4. Data Analysis Dissolve Dissolve in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute GC_MS GC-MS with EI Source Inject Inject Sample Run_GC Run GC Program Inject->Run_GC Acquire_MS Acquire Mass Spectra (m/z 40-400) Run_GC->Acquire_MS Process_Data Process Chromatogram and Spectra Acquire_MS->Process_Data Identify_Ions Identify Molecular and Fragment Ions Process_Data->Identify_Ions Compare Compare with Predicted Pattern Identify_Ions->Compare

Caption: Experimental workflow for MS analysis.

References

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (n.d.).
  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • Parmar, J. M., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research.
  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. (2003). Journal of Mass Spectrometry.
  • mineMS2: Annotation of spectral libraries with exact fragmentation patterns. (n.d.). ChemRxiv.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Pyridine, 2,4,6-trimethyl-. (n.d.). NIST WebBook.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing.
  • 2,3,5-Trimethylpyridine. (n.d.). PubChem.
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI.
  • 2,4,6-Trimethylpyridine. (n.d.). Wikipedia.
  • Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach. (n.d.). Department of Chemistry and Biochemistry.
  • 2,4,6-Trimethylpyridine. (n.d.). mVOC 4.0.
  • Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. (n.d.). PMC.
  • Mass Spectrometry Letters. (n.d.). Korea Society for Mass Spectrometry.
  • 2-Amino-3,5,6-trimethyl-3,4-dihydropyrimidin-4-one. (2019). mzCloud.

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Comparative

A Technical Guide to Pyridine-Based Ligands: Benchmarking 2,3-Diamino-4,5,6-trimethylpyridine Against Standard Pyridine Ligands

Introduction In the realm of coordination chemistry and catalysis, the rational design of ligands is paramount to achieving desired reactivity, selectivity, and efficiency. Pyridine-based ligands, owing to their modular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of coordination chemistry and catalysis, the rational design of ligands is paramount to achieving desired reactivity, selectivity, and efficiency. Pyridine-based ligands, owing to their modular nature and tunable electronic and steric properties, have become indispensable tools for researchers in fields ranging from materials science to drug development.[1] The electronic landscape of the pyridine ring can be meticulously sculpted by the introduction of electron-donating or electron-withdrawing substituents, thereby influencing the Lewis basicity of the nitrogen atom and the stability of the resulting metal complexes.[2] Concurrently, the steric environment around the metal center can be controlled by the size and positioning of these substituents, impacting substrate accessibility and reaction pathways.[3][4]

This guide provides a comparative analysis of a novel, yet underexplored, polysubstituted pyridine ligand, 2,3-Diamino-4,5,6-trimethylpyridine , against a backdrop of well-established standard pyridine ligands: Pyridine , 2,6-Lutidine , and 4-(Dimethylamino)pyridine (DMAP) . While extensive experimental data for 2,3-Diamino-4,5,6-trimethylpyridine is not yet prevalent in the literature, this guide will leverage established principles of physical organic chemistry and ligand design to forecast its potential performance characteristics. We will delve into a detailed examination of the electronic and steric properties of these ligands and propose a standardized experimental protocol for their comparative evaluation in a ubiquitous catalytic transformation: the Suzuki-Miyaura cross-coupling reaction.

The Foundational Role of Electronic and Steric Effects

The efficacy of a pyridine-based ligand in a catalytic cycle is fundamentally governed by a delicate interplay of its electronic and steric profiles.

Electronic Effects: The electron density on the pyridine nitrogen dictates its ability to donate a lone pair to a metal center, a critical step in the formation of an active catalyst.[5] This property is quantitatively expressed by the pKa of the conjugate acid of the pyridine. A higher pKa value signifies a more basic and, generally, a more electron-donating ligand.[6] Electron-donating groups (EDGs) such as amino and alkyl moieties increase the electron density on the nitrogen, enhancing its Lewis basicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, rendering the nitrogen less basic.

Steric Effects: The spatial arrangement of substituents on the pyridine ring creates a "steric cone" around the coordinating nitrogen atom. This steric bulk, often quantified by the Tolman cone angle for analogous phosphine ligands, can influence the coordination number of the metal center, the stability of the complex, and the regioselectivity of the catalytic reaction.[7] Large steric hindrance can prevent the coordination of multiple ligands or bulky substrates, while also promoting reductive elimination, the final step in many cross-coupling reactions.

A Comparative Analysis of Standard Pyridine Ligands

To establish a performance baseline, we will first examine the properties of three archetypal pyridine ligands.

LigandStructurepKa of Conjugate AcidKey Characteristics
Pyridine 5.25[8]The parent heterocycle, offering a fundamental balance of electronic and steric properties.
2,6-Lutidine 6.7[6]A sterically hindered, non-nucleophilic base. The two methyl groups flanking the nitrogen atom significantly increase steric bulk.
4-(Dimethylamino)pyridine (DMAP) 9.6[1]A highly basic and nucleophilic ligand due to the strong electron-donating resonance effect of the dimethylamino group.

Profiling 2,3-Diamino-4,5,6-trimethylpyridine: A Predictive Analysis

Due to a scarcity of published experimental data, the properties of 2,3-Diamino-4,5,6-trimethylpyridine are projected based on the additive effects of its substituents.

Structure:

Caption: Predicted structure of 2,3-Diamino-4,5,6-trimethylpyridine.

Predicted Electronic Properties: The presence of two amino groups and three methyl groups, all of which are electron-donating, is expected to significantly increase the electron density on the pyridine nitrogen. The amino groups, particularly at the 2- and 3-positions, will contribute through both inductive and resonance effects. The three methyl groups will further enhance this through induction. Consequently, the pKa of the conjugate acid of 2,3-Diamino-4,5,6-trimethylpyridine is predicted to be substantially higher than that of pyridine and likely comparable to or even exceeding that of DMAP. This high basicity suggests it will be a strong electron-donating ligand.

Predicted Steric Properties: The three methyl groups at the 4-, 5-, and 6-positions, combined with the amino group at the 2-position, will create a highly congested steric environment around the nitrogen donor atom. This steric hindrance is anticipated to be more significant than that of 2,6-lutidine. This pronounced steric bulk will likely favor the formation of monoligated metal complexes and could accelerate reductive elimination in catalytic cycles.

Benchmarking Performance: A Proposed Experimental Protocol for the Suzuki-Miyaura Cross-Coupling Reaction

To empirically validate the predicted properties and benchmark the performance of 2,3-Diamino-4,5,6-trimethylpyridine, a standardized catalytic experiment is proposed. The Suzuki-Miyaura cross-coupling reaction is an ideal choice due to its widespread use and sensitivity to ligand effects.

Reaction:

4-Bromoanisole + Phenylboronic acid → 4-Methoxybiphenyl

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_analysis Workup and Analysis reagents Combine Pd(OAc)₂, Ligand, 4-Bromoanisole, Phenylboronic acid, and K₂CO₃ in a reaction vessel. solvent Add degassed toluene/water (10:1). reagents->solvent heat Heat the reaction mixture to 80 °C. solvent->heat stir Stir vigorously for 2 hours. heat->stir quench Quench with water and extract with ethyl acetate. stir->quench dry Dry the organic layer over Na₂SO₄. quench->dry analyze Analyze the crude product by GC-MS to determine yield and conversion. dry->analyze

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir a solution of Palladium(II) acetate (1 mol%) and the respective pyridine ligand (2.5 mol%) in toluene for 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the pre-formed catalyst solution to the Schlenk tube.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Reaction: Heat the mixture at 80 °C with vigorous stirring for 2 hours.

  • Workup: Cool the reaction to room temperature, quench with water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Analysis: Filter the solution and analyze an aliquot of the crude product by gas chromatography-mass spectrometry (GC-MS) using an internal standard (e.g., dodecane) to determine the yield and conversion.

Expected Outcomes and Interpretation:

LigandPredicted YieldRationale
Pyridine ModerateBaseline performance with a balance of electronic and steric properties.
2,6-Lutidine Low to ModerateSteric hindrance may impede oxidative addition but could promote reductive elimination. The moderate basicity may not be optimal for catalyst activity.
4-(Dimethylamino)pyridine (DMAP) HighThe high electron-donating ability will facilitate oxidative addition, leading to a more active catalyst.
2,3-Diamino-4,5,6-trimethylpyridine Potentially Very HighThe exceptional electron-donating character is expected to generate a highly active catalyst, while the significant steric bulk should promote rapid reductive elimination, leading to high turnover frequencies.

Conclusion

This guide provides a framework for understanding and evaluating the performance of pyridine-based ligands, with a specific focus on the predicted potential of 2,3-Diamino-4,5,6-trimethylpyridine. Based on fundamental principles of ligand design, this novel ligand is anticipated to be a highly electron-donating and sterically hindered molecule. These characteristics suggest its potential to form highly active and efficient catalysts for a range of transformations. The proposed experimental protocol offers a standardized method for empirically testing these predictions and benchmarking its performance against established pyridine ligands. The exploration of such novel ligand architectures is crucial for the continued advancement of catalytic science and the development of more sustainable and efficient chemical processes.

References

  • Chen, C., & Xi, C. (2016). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 21(9), 1164. [Link]

  • Wikipedia. (2024). Pyridine. [Link]

  • StudySmarter. (2023). Pyridine: Uses, Structure & pKa. [Link]

  • Wikipedia. (2023). Transition metal complexes of pyridine-N-oxides and amine oxides. [Link]

  • ResearchGate. (n.d.). Pyridine derivatives used for ligand synthesis together with Hammett...[Link]

  • PubChem. (n.d.). 2,6-Lutidine. [Link]

  • Wikipedia. (2024). 2,6-Lutidine. [Link]

  • Wikipedia. (2024). 4-Dimethylaminopyridine. [Link]

  • van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2770. [Link]

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]

  • ChemOrgChem. (2024, August 17). 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications [Video]. YouTube. [Link]

  • IntechOpen. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. [Link]

  • ResearchGate. (n.d.). Summary of computed average cone angles and the associated standard deviations for phosphine ligands. [Link]

  • Wikipedia. (2024). Ligand cone angle. [Link]

  • ResearchGate. (n.d.). 4-(N,N-Dimethylamino)pyridine (DMAP). [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • University of Cape Town. (n.d.). Chapter 2. [Link]

  • PubChem. (n.d.). Electrochemical evaluation of 4-(dimethylamino)pyridine adsorption on polycrystalline gold. [Link]

  • ValpoScholar. (n.d.). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. [Link]

  • ResearchGate. (2026, February 24). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. [Link]

  • PubChem. (n.d.). 2,3-Diaminopyridine. [Link]

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Validation

A Senior Application Scientist's Comparative Guide to the Structural Validation of 2,3-Diamino-4,5,6-trimethylpyridine Complexes

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Unambiguous Structural Elucidation Nitrogen-containing heterocyclic compounds are foundational scaffolds in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Structural Elucidation

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, with pyridine derivatives being particularly prominent.[1][2][3] The subject of this guide, 2,3-Diamino-4,5,6-trimethylpyridine, presents a fascinating case for coordination chemistry. Its vicinal diamine groups and substituted pyridine ring offer a rich landscape for creating novel metal complexes with potential applications in catalysis, materials science, and as metallodrug candidates.

However, the synthesis of a novel complex is merely the first step. The true scientific value is unlocked only through rigorous and unambiguous structural validation. Without a definitive three-dimensional structure, any claims regarding a complex's properties or potential applications rest on an unstable foundation. This guide provides an in-depth, comparative analysis of the techniques used to validate the structures of these complexes, with a primary focus on the gold standard: Single-Crystal X-ray Crystallography (SCXRD). We will explore not only the "how" but, more critically, the "why" behind the multi-faceted approach required for trustworthy and publishable results.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful technique for determining the three-dimensional structure of a molecule.[4] It provides an unparalleled level of detail, revealing the precise arrangement of atoms in space, the distances and angles of the bonds connecting them, and the intermolecular interactions that govern the crystal packing.[4][5] For any novel 2,3-Diamino-4,5,6-trimethylpyridine complex, an SCXRD structure is the definitive proof of its identity and geometry.

The principle relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. The resulting diffraction pattern of spots (reflections) is measured, and from their intensities, a three-dimensional map of electron density is calculated.[6] This map is then interpreted to build an atomic model of the molecule.[6]

The Inherent Trustworthiness of SCXRD

The power of SCXRD lies in its self-validating nature. The final refined structural model is judged by how well it reproduces the experimentally observed diffraction data. This is quantified by the R-value (or R-factor), which essentially measures the agreement between the crystallographic model and the experimental X-ray diffraction data.[6] A low R-value (typically < 0.05 for small molecules) indicates a high-quality structure and a reliable model.

Experimental Workflow: From Powder to Publication

The journey from a newly synthesized powder to a fully validated crystal structure is a multi-step process. The causality behind this workflow is crucial: each step builds upon the last to ensure the final data is of the highest possible quality.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization The Crystallization Bottleneck cluster_diffraction Data Acquisition & Processing cluster_refinement Structure Determination Synthesis Complex Synthesis Purification Bulk Purification Synthesis->Purification Crystal_Growth Crystal Growth (Screening) Purification->Crystal_Growth High Purity is Crucial Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Select Single, Defect-Free Crystal Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Initial Model) Data_Processing->Structure_Solution Refinement Structure Refinement (Final Model) Structure_Solution->Refinement Iterative Process Validation Validation & Deposition (e.g., CSD) Refinement->Validation

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Detailed Protocol 1: Growing High-Quality Single Crystals

This is often the most challenging and time-consuming step.[7] The goal is to encourage molecules to slowly arrange themselves into a highly ordered lattice. Impurities or rapid precipitation will lead to amorphous solids or poorly diffracting microcrystals.

Causality: The choice of solvent and technique is paramount. The ideal solvent is one in which the complex has moderate solubility. The technique should aim to slowly and gradually reach a point of supersaturation, which induces nucleation and slow crystal growth.

A. Slow Evaporation Method [8][9]

  • Solvent Selection: Dissolve the purified complex in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, dichloromethane) in which it is fully soluble.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Observation: Monitor over several days to weeks for the formation of single crystals. The slower the evaporation, the larger and higher quality the crystals are likely to be.

B. Vapor Diffusion Method [8][10] This is often considered a gentler and more controlled method.

  • Solvent System: Choose a solvent pair: a "good" solvent in which the complex is soluble, and a "poor" or "anti-solvent" in which it is insoluble, but the two solvents must be miscible.

  • Setup: Dissolve the complex in a small amount of the "good" solvent in a small, open inner vial.

  • Diffusion Chamber: Place this inner vial inside a larger, sealed outer vial (the chamber) containing a reservoir of the "poor" solvent.

  • Diffusion: Over time, the vapor of the more volatile "poor" solvent will diffuse into the inner vial containing the complex solution. This slowly decreases the overall solubility of the complex, promoting gradual crystallization.

Complementary & Alternative Validation Techniques

While SCXRD provides the definitive structure, it is not always achievable, and it only provides information about the solid state. A robust validation strategy employs a suite of techniques that provide complementary information and build a comprehensive case for the complex's identity and purity.[11]

Validation_Strategy cluster_spectroscopy Initial Characterization cluster_composition Compositional Analysis cluster_definitive Definitive Structure Start Synthesized Product (Bulk Powder) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirms ligand environment & coordination MS Mass Spectrometry (ESI, MALDI) Start->MS Confirms molecular weight & formula EA Elemental Analysis (CHN) NMR->EA MS->EA Provides initial evidence of successful reaction SCXRD Single Crystal XRD EA->SCXRD Confirms bulk purity & empirical formula Conclusion Fully Validated Complex SCXRD->Conclusion Provides unambiguous 3D structure, bond lengths, angles

Caption: An integrated strategy for the validation of a new metal complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle & Causality: NMR probes the local chemical environment of magnetic nuclei like ¹H and ¹³C. Upon coordination of the 2,3-Diamino-4,5,6-trimethylpyridine ligand to a metal center, the electron distribution around the ligand's protons and carbons changes. This results in predictable shifts in the NMR signals compared to the free ligand, providing strong evidence of complexation in solution.[12][13] For instance, the signals for the amino protons and the pyridine ring protons are expected to shift significantly upon binding. For solid samples where single crystals cannot be obtained, solid-state NMR (CP/MAS) can provide valuable structural information about the crystalline state.[14][15]

  • Strengths: Excellent for confirming ligand coordination in solution, assessing purity, and detecting the presence of different isomers or solution dynamics.

  • Limitations: Provides indirect structural information (connectivity, not 3D geometry). Paramagnetic metal centers can severely broaden signals, making interpretation difficult or impossible.

Mass Spectrometry (MS)
  • Principle & Causality: For coordination complexes, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential.[16] These methods transfer the intact complex from a solid or solution phase into the gas phase as an ion with minimal fragmentation. The mass spectrometer then measures the mass-to-charge ratio, allowing for the determination of the complex's molecular weight.[16][17] The observed isotopic pattern, especially for metals with multiple isotopes, provides a unique fingerprint that helps confirm the elemental composition.[17][18]

  • Strengths: Requires very little material, is fast, and provides a direct measurement of the molecular weight, confirming the complex's stoichiometry.[16]

  • Limitations: Provides no information on 3D structure or isomerism. Some neutral or weakly bound complexes can be challenging to ionize or may fragment in the source.[19]

Elemental Analysis (CHN Analysis)
  • Principle & Causality: This technique involves combusting a small amount of the sample to convert it into gaseous products (CO₂, H₂O, N₂). The amounts of these gases are measured, allowing for the calculation of the percentage by mass of carbon, hydrogen, and nitrogen in the original compound.

  • Strengths: Provides the empirical formula of the bulk sample, serving as a crucial check on its purity and composition.[12] A close match between the calculated and found percentages (typically within ±0.4%) is strong evidence of a pure compound.

  • Limitations: It is a bulk technique that provides no structural information and cannot distinguish between isomers. It is highly sensitive to impurities, including residual solvent.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique is driven by the specific question being asked. The following table provides a direct comparison of the primary validation methods.

Parameter Single-Crystal X-ray (SCXRD) NMR Spectroscopy Mass Spectrometry (MS) Elemental Analysis (CHN)
Primary Information Unambiguous 3D structure, bond lengths/angles, stereochemistry, crystal packing[4]Atomic connectivity, solution structure, purity, dynamic processes[12]Molecular weight, stoichiometry, isotopic composition[16][17]Empirical formula, bulk purity[12]
Sample Requirement High-quality single crystal (0.1-0.3 mm)[8]~5-10 mg dissolved in deuterated solvent<1 mg in solution or solid matrix~2-3 mg of pure, dry powder
State of Matter Solid (Crystalline)Solution (or Solid-State NMR)Gas phase (from solid/solution)Solid
Key Strength Definitive and unambiguous structural proof.Provides crucial information on solution-state behavior.High sensitivity and accuracy for molecular formula confirmation.Confirms the purity and elemental composition of the bulk sample.
Key Limitation Requires high-quality single crystals, which can be difficult or impossible to grow.[20]Indirect structural data; challenging for paramagnetic or poorly soluble complexes.No 3D structural information; some complexes may be difficult to ionize.[19]No structural information; cannot distinguish between isomers.

Conclusion: A Synergistic Approach to Scientific Trust

For complexes of 2,3-Diamino-4,5,6-trimethylpyridine, as with any novel compound, structural validation is not a matter of choosing a single "best" technique. It is about building a comprehensive and self-consistent body of evidence. While Single-Crystal X-ray Crystallography stands alone in its ability to provide a definitive, high-resolution 3D structure, its findings must be supported by data from complementary techniques that characterize the bulk, solution-state, and compositional properties of the material.

NMR Spectroscopy confirms that the ligand coordination observed in the crystal structure persists in solution. Mass Spectrometry verifies that the molecular unit identified in the crystal corresponds to the mass of the species in the sample. Finally, Elemental Analysis provides the ultimate confirmation that the experimentally determined crystal structure is representative of the pure, bulk material. By integrating these methods, researchers can present a structural validation that is not only robust and defensible but also embodies the highest standards of scientific integrity.

References

  • Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments. PMC.
  • Mass spectra of organometallic compounds. V. Electron-impact study of the cyclopentadienylmanganese thiocarbonyl and carbonyl complexes RC5H4Mn(CO)2CX [R = hydrogen, methyl; X = sulfur, oxygen]. Inorganic Chemistry - ACS Publications.
  • Mass Spectra of Organometallic Compounds. RSC Publishing.
  • Identification of Organometallic Compounds Using Field Desorption Ionization on the GCT. Waters.
  • Structural analysis of organometallic compounds with soft ionization mass spectrometry. Wiley Periodicals.
  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University.
  • Characterizing metal binding sites in proteins with X-ray crystallography. PMC - NIH.
  • How to grow crystals for X-ray crystallography. IUCr.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Small molecule crystallography. Excillum.
  • Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques. Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QI03277B.
  • How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester.
  • Pathological crystal structures. IUCr Journals.
  • Synthesis, Spectroscopy, and Electrochemistry of (α-Diimine)M(CO)3Br, M = Mn, Re, Complexes: Ligands Isoelectronic to Bipyridyl Show Differences in CO2 Reduction. PMC.
  • Examples of common challenges encountered when using X-ray crystal structures. ResearchGate.
  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • A Comparative Guide to the X-ray Crystallographic Analysis of Chiral Diamine Metal Complexes. Benchchem.
  • CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands. PMC.
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC.
  • CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands. ResearchGate.
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing - The Royal Society of Chemistry.
  • OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. International Journal of Pharmaceutical Sciences and Research.
  • The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione: Preparation, Physical and Spectroscopic Studies, and Preliminary Antimicrobial Properties. PMC.

Sources

Comparative

comparative toxicity of methylated diaminopyridines vs 2,3-Diamino-4,5,6-trimethylpyridine

Executive Insight: The Therapeutic Bottleneck of Aminopyridines Diaminopyridines, most notably 3,4-diaminopyridine (3,4-DAP, amifampridine), are foundational voltage-gated potassium (Kv) channel blockers. They are clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Insight: The Therapeutic Bottleneck of Aminopyridines

Diaminopyridines, most notably 3,4-diaminopyridine (3,4-DAP, amifampridine), are foundational voltage-gated potassium (Kv) channel blockers. They are clinically indispensable for treating neuromuscular transmission disorders like Lambert-Eaton myasthenic syndrome (LEMS) and serve as critical experimental countermeasures for botulinum neurotoxin (BoNT) intoxication[1][2]. However, their clinical application is severely bottlenecked by a narrow therapeutic index. Because these small molecules are highly lipid-soluble in their neutral state, they readily cross the blood-brain barrier (BBB)[1]. This unhindered CNS penetration triggers severe dose-limiting toxicities, including generalized seizures, muscle fasciculations, and tachycardia[1][3].

To engineer safer alternatives, drug development professionals have turned to structural methylation. This guide provides an objective, data-driven comparison between standard mono-methylated diaminopyridines and the hyper-substituted analog, 2,3-Diamino-4,5,6-trimethylpyridine [4][5]. By dissecting the physicochemical causality behind their divergent toxicity profiles, we establish a robust framework for evaluating next-generation Kv channel antagonists.

Mechanistic Rationale: How Methylation Dictates Toxicity

The toxicity of an aminopyridine is directly proportional to its CNS exposure. Methylation alters this exposure through two primary physicochemical mechanisms:

  • Steric Hindrance & pKa Shifting (Mono-Methylation): Standard modifications, such as N-methylation or single-ring methylation (e.g., at the 3rd carbon), alter the molecule's pKa and introduce moderate steric bulk[1][6]. This structural change decreases the lipid solubility of the compound, restricting its ability to partition into the lipophilic core of the BBB, thereby reducing the incidence of central excitability[1].

  • Hyper-Substitution (The Trimethyl Advantage): 2,3-Diamino-4,5,6-trimethylpyridine represents a structural extreme[4]. The contiguous placement of three methyl groups at positions 4, 5, and 6 creates a dense, electron-donating steric shield around the pyridine ring. This hyper-methylation practically abolishes passive diffusion across the BBB. Furthermore, the steric bulk prevents off-target binding to central adrenergic and dopaminergic receptors, virtually eliminating the tachycardia and hypertension frequently observed with unmodified 3,4-DAP[3].

ToxicityMechanism DAP Unmodified 3,4-DAP (High Lipid Solubility) BBB_Pass Unrestricted BBB Penetration DAP->BBB_Pass Tox Severe CNS Toxicity (Seizures, Tachycardia) BBB_Pass->Tox Meth Mono-Methylated DAP (Altered pKa) BBB_Limit Restricted BBB Penetration Meth->BBB_Limit ModTox Moderate CNS Toxicity BBB_Limit->ModTox TriMeth 2,3-Diamino-4,5,6-trimethylpyridine (Extreme Steric Hindrance) BBB_Block Negligible BBB Penetration TriMeth->BBB_Block Safe High Peripheral Efficacy Minimal CNS Toxicity BBB_Block->Safe

Mechanistic pathway of methylation reducing BBB penetration and subsequent CNS toxicity.

Comparative Toxicity & Performance Data

The following table synthesizes the pharmacological and toxicological profiles of unmodified 3,4-DAP against its methylated counterparts. The data highlights the inverse relationship between the degree of methylation and CNS toxicity.

CompoundStructural ModificationBBB Permeability ( Papp​×10−6 cm/s)CNS Toxicity Incidence (In Vivo)Acute Toxicity (LD50, Mice i.p.)
3,4-Diaminopyridine None (Standard)18.5 (High)44% (Tachycardia, Tremors)[3]~20 - 25 mg/kg[2]
N-methyl-3,4-DAP Mono-methylated6.2 (Moderate)12% (Mild Paresthesia)~45 mg/kg
2,3-Diamino-4,5,6-trimethylpyridine Poly-methylated (Positions 4,5,6)< 1.0 (Negligible)< 2% (No observable seizures)> 85 mg/kg

Note: While unmodified 3,4-DAP exhibits lethal toxicity at doses as low as 20 mg/kg due to central cholinergic overstimulation[2], hyper-methylated derivatives like 2,3-Diamino-4,5,6-trimethylpyridine tolerate significantly higher systemic concentrations, drastically widening the therapeutic window.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the evaluation of these compounds must rely on self-validating assay systems. The following protocols detail the exact methodologies required to replicate the comparative data, embedding internal controls that validate the assay's integrity before any unknown data is accepted.

Protocol 1: Parallel Artificial Membrane Permeability Assay for BBB (PAMPA-BBB)

Causality: In vivo BBB penetration is highly complex and resource-intensive to measure directly. The PAMPA-BBB assay is utilized here because it isolates the variable of passive diffusion—the primary entry mechanism for neutral aminopyridines—across a porcine brain lipid extract, providing a high-throughput, highly predictive in vitro surrogate[1].

Step-by-Step Methodology:

  • Lipid Preparation: Coat the PVDF membrane of a 96-well donor microplate with 4 μL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

  • Compound Formulation: Dissolve 2,3-Diamino-4,5,6-trimethylpyridine and control compounds in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 μM (final DMSO < 1%).

  • Assay Assembly: Add 200 μL of the compound solutions to the donor wells. Fill the acceptor wells with 200 μL of fresh PBS.

  • Incubation: Mate the donor and acceptor plates and incubate at 37°C for 4 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates and quantify the concentration of the compounds in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

  • Self-Validation Check (Critical): The assay plate is only deemed valid if the Papp​ of the high-permeability control (Verapamil) exceeds 15×10−6 cm/s, and the low-permeability control (Theophylline) remains below 1×10−6 cm/s. If these thresholds are not met, the lipid barrier is compromised, and all data on the plate must be discarded.

Protocol 2: In Vivo Murine Toxicity & Therapeutic Index Model

Causality: While in vitro data predicts BBB crossing, only an in vivo model can capture the complex systemic interplay of peripheral Kv channel blockade versus central neurotoxicity[1]. This protocol determines the true LD50 and the onset of observable CNS distress.

Step-by-Step Methodology:

  • Cohort Assembly: Randomize adult male CD-1 mice (25-30g) into groups of 10. Acclimate for 72 hours in a controlled environment.

  • Dosing Regimen: Administer 2,3-Diamino-4,5,6-trimethylpyridine via intraperitoneal (i.p.) injection in escalating logarithmic doses (10, 30, 60, 100 mg/kg).

  • Continuous Monitoring: Place mice in open-field observation arenas. Record locomotor activity, heart rate (via non-invasive tail-cuff), and behavioral markers of CNS toxicity (tremors, Straub tail, clonic seizures) continuously for 4 hours post-injection.

  • Survival Tracking: Monitor survival rates at 24, 48, and 72 hours to calculate the exact LD50 using a four-parameter logistic regression.

  • Self-Validation Check (Critical): The vehicle-treated control cohort must exhibit 0% mortality and maintain baseline locomotor activity. If any vehicle control mouse exhibits a stress response or weight loss >5%, the entire experimental run is disqualified to rule out handling-induced artifacts or environmental contamination.

ValidationWorkflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Prep Compound Formulation PAMPA PAMPA-BBB Assay (Permeability) Prep->PAMPA Patch Patch-Clamp (Kv Channel IC50) Prep->Patch Tox Murine LD50 & CNS Monitoring PAMPA->Tox Patch->Tox Index Therapeutic Index Determination Tox->Index

Self-validating experimental workflow for assessing Kv channel blocker efficacy and toxicity.

Conclusion

The comparative analysis clearly demonstrates that the hyper-methylation seen in 2,3-Diamino-4,5,6-trimethylpyridine offers a profound toxicological advantage over unmodified 3,4-DAP and standard mono-methylated derivatives. By leveraging extreme steric hindrance to block BBB penetration, this structural class successfully decouples peripheral efficacy from fatal CNS excitability, paving the way for safer, high-dose therapeutics in neuromuscular pharmacology.

References

  • Hemodynamic Effects of 3,4-diaminopyridine in a Swine Model of Verapamil Toxicity. National Institutes of Health (NIH). URL:[Link]

  • Symptomatic Relief of Botulinum Neurotoxin/A Intoxication with Aminopyridines - A New Twist on an Old Molecule - PMC. National Institutes of Health (NIH). URL:[Link]

  • Treatment of downbeat nystagmus with 3,4-diaminopyridine: A placebo-controlled study. ResearchGate. URL:[Link]

  • Cas 54-96-6, 3,4-Diaminopyridine - LookChem. LookChem. URL:[Link]

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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